molecular formula C14H18O10 B7889016 Bergenin hydrate

Bergenin hydrate

Cat. No.: B7889016
M. Wt: 346.29 g/mol
InChI Key: QCWSXSAFDSGKAT-UHFFFAOYSA-N
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Description

Occurrence and Botanical Distribution

Bergenin (B1666849) is a natural secondary metabolite that has been isolated from various parts of numerous plants, including the rhizome, roots, leaves, stem, bark, aerial parts, seeds, cortex, flowers, wood, tuber, heartwood, and the whole plant. mdpi.com It is a key constituent in traditional medicinal formulations, including those in Ayurvedic and Traditional Chinese Medicine systems. mdpi.comresearchgate.net

Natural Sources and Global Distribution

Although initially identified in a small plant found in the temperate regions of North-Central Asia, particularly in Russia, bergenin has since been discovered in several plant species distributed across the globe. researchgate.net It is widely distributed in higher plants, having been found in over 90 plant species belonging to 37 genera across 20 families. frontiersin.org

Notable plant sources of bergenin include various Bergenia species, such as Bergenia ciliata, Bergenia ligulata, and Bergenia stracheyi, from which it can be isolated from the rhizomes. wikipedia.orgmedkoo.com It is also present in the stem bark of Dryobalanops aromatica, in Ardisia elliptica, and in Mallotus japonicus. wikipedia.orgmedkoo.com Other sources include Bergenia crassifolia, Corylopsis spicata, Mallotus philippinensis, Caesalpinia digyna, and Sacoglottis gabonensis. mdpi.com The roots of Bergenia purpurascens and Ardisia japonica are listed in the Chinese Pharmacopoeia as natural resources for the medicinal extraction industry of bergenin. frontiersin.org In these plants, bergenin is distributed throughout the entire plant but predominantly accumulates in the root. frontiersin.org Flueggea virosa also contains bergenin, primarily in its aerial parts and roots. mdpi.com

The global distribution of bergenin-containing plants spans various regions, including Asia (China, Mongolia, Siberia, Altai, the Himalayan region), and potentially other areas based on the distribution of the genera and species mentioned. researchgate.net

Here is a table summarizing some natural sources of bergenin:

Plant SpeciesPart UsedGeographical Distribution (Examples)
Bergenia ciliataRhizomesAsia (Himalayan region)
Bergenia ligulataRhizomesAsia (Himalayan region)
Bergenia stracheyiRhizomesAsia (Himalayan region)
Dryobalanops aromaticaStem bark
Ardisia elliptica
Mallotus japonicus
Bergenia crassifoliaVarious parts
Corylopsis spicataVarious parts
Mallotus philippinensisVarious parts
Caesalpinia digynaVarious parts
Sacoglottis gabonensisVarious parts
Bergenia purpurascensRootsChina, Asia
Ardisia japonicaRootsChina, Asia
Flueggea virosaAerial parts, Roots

Structural Classification as an Isocoumarin (B1212949) C-Glycoside

Bergenin is structurally classified as an isocoumarin C-glycoside. mdpi.comctdbase.org Its chemical structure consists of an isocoumarin core linked to a sugar moiety via a carbon-carbon (C-C) bond, which is characteristic of C-glycosides. This C-glycosidic linkage provides greater stability against enzymatic and chemical hydrolysis compared to the more common O-glycosidic linkage found in O-glycosides. nih.gov Specifically, bergenin is the C-glycoside of 4-O-methyl gallic acid. wikipedia.orgmedkoo.commdpi.com The biosynthetic pathway of bergenin involves the C-glycosylation and O-methylation of gallic acid. nih.gov

The molecular formula for anhydrous bergenin is C₁₄H₁₆O₉, with a molar mass of 328.27 g/mol . wikipedia.orguni.lu Bergenin hydrate (B1144303), specifically the monohydrate, has the molecular formula C₁₄H₁₈O₁₀ and a computed molecular weight of 346.29 g/mol . nih.gov The IUPAC name for bergenin hydrate is (2R,3S,4S,4aR,10bS)-3,4,8,10-tetrahydroxy-2-(hydroxymethyl)-9-methoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one;hydrate. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,8,10-tetrahydroxy-2-(hydroxymethyl)-9-methoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O9.H2O/c1-21-11-5(16)2-4-7(9(11)18)12-13(23-14(4)20)10(19)8(17)6(3-15)22-12;/h2,6,8,10,12-13,15-19H,3H2,1H3;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWSXSAFDSGKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1O)C3C(C(C(C(O3)CO)O)O)OC2=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation and Purification Methodologies for Bergenin and Its Hydrate Form

Extraction Techniques from Natural Sources

Extraction is the initial step to isolate bergenin (B1666849) from the complex matrix of plant tissues. Various methods have been developed and employed, ranging from conventional solvent-based approaches to more advanced techniques.

Conventional Solvent-Based Extraction

Conventional methods typically involve the use of solvents to leach bergenin from dried and powdered plant material. Common solvents include methanol (B129727), ethanol (B145695), and water. journalejmp.comhrpub.orggoogle.commdpi.com

One typical approach involves macerating the powdered plant material with a solvent, such as 80% methanol, at room temperature. journalejmp.comsemanticscholar.org The extract is then filtered and concentrated under reduced pressure to obtain a crude extract. journalejmp.comsemanticscholar.org Successive partitioning with different solvents like hexane, dichloromethane, and ethyl acetate (B1210297) can be performed to fractionate the crude extract based on compound polarity. journalejmp.comsemanticscholar.orginnpharmacotherapy.com For instance, an ethyl acetate extract, which may contain bergenin, can be further processed. journalejmp.comsemanticscholar.org

Another conventional method mentioned in the prior art includes decocting and alcohol extraction. google.com Saturated limewater-ethanol extraction has also been reported. google.com

Research findings illustrate the application of conventional methods. For example, a study on Peltophorum dubium roots obtained bergenin with a yield of 0.0839% using conventional extraction procedures. nih.govnih.gov Another study on Bergenia ciliata rhizomes used sonication-aided maceration with methanol, resulting in a crude extract recovery of 16.68% and a bergenin recovery of 0.5% w/w of the dry rhizome powder after solvent-solvent extraction and crystallization. mdpi.com

Advanced Extraction Methodologies

To improve efficiency, reduce extraction time, and minimize solvent consumption, advanced extraction techniques have been explored for bergenin.

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and plant matrix, increasing the solubility of the target compound and enhancing its diffusion into the solvent. nih.govnih.govresearchgate.netdntb.gov.uadntb.gov.ua MAE has been found to be more efficient than conventional extraction for bergenin in some cases. nih.govnih.gov

Studies have investigated MAE for extracting bergenin from various plant sources, including Ardisia crenata and Rodgersia sambucifolia. researchgate.net Optimized MAE conditions for Ardisia crenata and Rodgersia sambucifolia involved using 60% aqueous methanol as the solvent with a liquid-to-solid ratio of 10:1 (mL/g) at 60 °C for 15 minutes. researchgate.net For Sarcandra glabra, optimized conditions included extraction with 60% aqueous ethanol at 65 °C for 20 minutes at 500 W microwave irradiation. researchgate.net In the case of Peltophorum dubium, MAE with different solvents was tested, and it showed a higher yield of bergenin (0.45%) compared to conventional extraction (0.0839%). nih.govnih.gov

Micelle-Mediated Extraction (MME) is an environmentally friendly technique that uses surfactant micelles to extract compounds from a matrix. researchgate.netekb.egscielo.brnih.govekb.eg This method can be coupled with cloud point preconcentration. researchgate.net

Research has explored MME for the extraction of bergenin from Ardisia japonica using non-ionic surfactants like Triton X-114. researchgate.net Optimized conditions for MME of bergenin from Ardisia japonica included using a 7% (v/v) aqueous Triton X-114 solution at pH 7, a liquid-to-solid ratio of 100:1 (mL/g), and ultrasonication for 30 minutes. researchgate.net MME has shown higher extraction yields of bergenin compared to traditional methanol extraction methods in the Chinese Pharmacopoeia and consumes less toxic organic solvent. researchgate.net

Optimization of Extraction Parameters

Optimizing extraction parameters is crucial to maximize the yield and efficiency of bergenin extraction. Factors such as solvent type, solvent concentration, liquid-to-solid ratio, temperature, time, and power (in the case of MAE) significantly influence the extraction process. mdpi.comuni.luwikidata.orgingentaconnect.com

Response surface methodology (RSM) and orthogonal test designs are often employed to optimize these parameters. ingentaconnect.commdpi.combvsalud.org For example, RSM was used to optimize the extraction of bergenin from Ardisia crenata roots, considering extracting time, solid-to-liquid ratio, and extracting power. ingentaconnect.com Optimized conditions were determined to be an extracting time of approximately 41-42 minutes, a solid-to-liquid ratio of around 10:1 (mL/g), and an extracting power of approximately 108-109 W, resulting in an extraction rate of over 2%. ingentaconnect.com

In MME, parameters like surfactant concentration, pH, liquid-to-solid ratio, and ultrasonication time are optimized. researchgate.net For Ardisia japonica, optimal MME conditions included 7% (v/v) Triton X-114, pH 7, 100:1 liquid-to-solid ratio, and 30 minutes of ultrasonication. researchgate.net

Separation and Purification Strategies

Following extraction, separation and purification techniques are necessary to isolate pure bergenin or bergenin hydrate (B1144303) from the crude extract. Various chromatographic methods are commonly used. hrpub.orgresearchgate.netmdpi.com

Column chromatography is a widely applied technique. journalejmp.comsemanticscholar.orginnpharmacotherapy.commdpi.com This can involve different stationary phases, such as silica (B1680970) gel or polyamide. journalejmp.comsemanticscholar.orginnpharmacotherapy.commdpi.comnih.gov Elution is performed using solvent gradients of increasing polarity. journalejmp.comsemanticscholar.orginnpharmacotherapy.com For instance, vacuum liquid chromatography (VLC) on silica gel with gradient elution using ethyl acetate-methanol mixtures has been used to fractionate extracts containing bergenin. journalejmp.comsemanticscholar.org Further purification of fractions can be achieved through repeated column chromatography and crystallization. journalejmp.com Bergenin has been isolated as brown crystalline compound through repeated crystallizations in methanol. journalejmp.com

Polyamide column chromatography is particularly useful for separating polyphenols like bergenin due to electrostatic interactions. mdpi.com Medium Pressure Liquid Chromatography (MPLC) with polyamide as the stationary phase has been successfully used for the isolation and purification of bergenin, sometimes in a one-step process. nih.govresearchgate.netnih.gov

Another effective separation method involves the use of adsorption resins like MCI GEL® CHP20P, which is a reversed-phase resin with a polystyrene matrix suitable for separating polar compounds. mdpi.com The combination of polyamide column chromatography followed by purification with MCI GEL® CHP20P in MPLC has been shown to yield bergenin with high purity (>99%). mdpi.comresearchgate.net In one study, this method yielded 714.2 mg of bergenin with over 99% purity from 180 g of Saxifraga atrata dry plant material. mdpi.comresearchgate.net

High-Speed Counter-Current Chromatography (HSCCC) is another technique coupled with MAE for rapid extraction and purification of bergenin. researchgate.net Using a solvent system like ethyl acetate–n-butanol–water (3:2:5, v/v/v), HSCCC has been used to purify bergenin directly from MAE crude extracts, achieving high purity (over 99%) in a single step. researchgate.netresearchgate.net

Molecularly Imprinted Polymers (MIP) have also been explored for the selective isolation of bergenin. nih.govnih.gov MIPs designed with bergenin as the template molecule have shown higher selectivity for bergenin compared to non-imprinted polymers. nih.govnih.gov

The purity of isolated bergenin is typically determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC). nih.govnih.govresearchgate.netresearchgate.net The chemical structure of the isolated compound is confirmed using spectroscopic methods like NMR, ESI-MS, and UV. journalejmp.comresearchgate.netresearchgate.netrsc.org Bergenin hydrate, specifically bergenin monohydrate, has been characterized, and its crystal structure determined. nih.gov

Detailed research findings on separation methods highlight the effectiveness of different approaches. The combination of polyamide and MCI GEL® CHP20P in MPLC provided a high yield and purity of bergenin from Saxifraga atrata. mdpi.comresearchgate.net HSCCC coupled with MAE allowed for rapid one-step purification of bergenin from Ardisia creanta and Rodgersia sambucifolia, yielding milligrams of high-purity compound. researchgate.netresearchgate.net

Here is a data table summarizing some extraction and purification results:

Plant SourceExtraction MethodSolventYield (%)Purity (%)Reference
Peltophorum dubiumConventionalMeOH extract, CHCl₃ soluble fraction3.62Not specified nih.govnih.gov
Peltophorum dubiumMAEMeOH, EtOH:H₂O (6:4), H₂O (optimized)0.45 (per root mass)Not specified nih.govnih.gov
Bergenia ciliataSonication-aided maceration & Solvent PartitioningMethanol, then Hexane, DCM, EtOAc, Water0.5 (w/w of dry rhizome)Not specified mdpi.com
Ardisia crenataMAE60% aqueous methanolNot specifiedNot specified researchgate.net
Rodgersia sambucifoliaMAE60% aqueous methanolNot specifiedNot specified researchgate.net
Saxifraga atrataPolyamide + MCI GEL® CHP20P MPLCWater/acetonitrile0.397 (from 180g)>99 mdpi.comresearchgate.net
Ardisia japonicaMME7% Triton X-114 (aq)Higher than methanol extractionNot specified researchgate.net
Saxifraga melanocentraOne-step polyamide MPLCMethanol/waterNot specified>98 nih.govnih.gov

Chromatographic Methods

Column Chromatography (CC)

Column Chromatography is a fundamental technique frequently applied in the isolation of Bergenin. This method typically involves packing a stationary phase, commonly silica gel, into a column. The crude extract is loaded onto the column and eluted with a mobile phase, or a series of mobile phases, with increasing polarity to separate compounds.

Research has demonstrated the effectiveness of silica gel column chromatography for Bergenin purification. For instance, one study utilized silica gel 60 with gradient elution starting from n-hexane in ethyl acetate, transitioning through 100% ethyl acetate to methanol, to purify an active sub-fraction containing Bergenin journalejmp.com. Another approach involved using silica gel 60 and eluting with a gradient of hexane/chloroform (B151607) (7:3, 1:1, 3:7) followed by 100% chloroform to isolate compounds, including Bergenin scielo.br. A different application employed silica gel 60 and eluted with a mixture of CH2Cl2:MeOH (8:2) nih.govscielo.br. Gradient elution with ethyl acetate-methanol mixtures on silica gel has also been reported semanticscholar.org.

Vacuum Liquid Chromatography (VLC)

Vacuum Liquid Chromatography is a rapid form of column chromatography that utilizes vacuum to increase the flow rate of the mobile phase, making it suitable for the initial fractionation of crude extracts. VLC is often used as a preliminary step before further purification by other chromatographic methods.

Studies have employed VLC for the fractionation of Bergenin-containing extracts. In one case, an ethyl acetate extract was subjected to VLC on silica gel with gradient elution using n-hexane through ethyl acetate to methanol, yielding several sub-fractions journalejmp.com. Another report describes the use of VLC with isocratic elution using methanol to obtain a white amorphous solid identified as Bergenin from an ethyl acetate extract researchgate.netchemsociety.org.ngchemsociety.org.ng. Fractionation of an ethyl acetate extract using VLC on silica gel eluted with ethyl acetate-methanol mixtures has also been documented semanticscholar.org.

High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography is a liquid-liquid partition chromatography technique that does not utilize a solid support matrix. This characteristic minimizes irreversible adsorption of the sample, leading to high sample recovery. HSCCC is recognized as a versatile tool for the preparative separation and purification of natural products, including Bergenin researchgate.netmdpi.commdpi.comglobalresearchonline.net.

MAE-HSCCC, a combination of microwave-assisted extraction and HSCCC, has been reported for the rapid extraction and purification of Bergenin researchgate.net. This method has shown promise in achieving high purity levels, with one study reporting Bergenin purity over 99% researchgate.net. HSCCC involves the partition of a solute between two immiscible solvents globalresearchonline.net.

Crystallization Techniques

Crystallization is a widely used purification technique for solid compounds, based on the principle that compounds are generally more soluble in hot solvents than in cold ones orgchemboulder.com. As a hot, saturated solution cools, the desired compound crystallizes out, leaving impurities in the solution. Repeated crystallization can significantly enhance the purity of a compound.

Crystallization is frequently employed as a final purification step for Bergenin. Repeated crystallizations in methanol have been used to purify Bergenin isolated from plant extracts journalejmp.com. Another method involves recrystallization from 95% ethanol to obtain pure Bergenin google.com. Crystallization from water with the addition of ethyl acetate has also been reported for the purification of a related compound, pedunculoside, suggesting potential applicability for Bergenin purification under suitable conditions researchgate.net. One study reported isolating Bergenin as colorless crystals after solvent-solvent extraction followed by crystallization mdpi.com.

Yield and Purity Considerations in Isolation

The yield and purity of isolated Bergenin are critical factors influenced by the choice of plant source, extraction method, and purification techniques employed. Different isolation strategies can result in varying yields and purity levels.

Studies have reported diverse yields for Bergenin isolation. For example, using Column Chromatography on a CHCl3 soluble fraction of a methanol extract from Peltophorum dubium roots yielded 1.037 g of pure Bergenin, representing 3.62% of the methanol extract nih.gov. Another study on P. dubium roots reported a yield of 1.29 g from the CHCl3 soluble fraction using CC, corresponding to 0.379% of the yield from the CHCl3 fraction scielo.br. Isolation from Bergenia ciliata rhizomes using solvent-solvent extraction followed by crystallization yielded 12.7 g from 2.5 kg of dried rhizome powder, calculated as 0.5% w/w of the dry plant material mdpi.com. Using macroporous resin combined with recrystallization from Cissus pteroclada Hayata, crude Bergenin purity ranged from 82.18% to 88.13% depending on the macroporous resin used, and the pure product yield after recrystallization varied, with one example showing 169.7 g of pure Bergenin obtained from 10 kg of raw material google.com. Medium Pressure Chromatography using polyamide coupled with MCI GEL yielded 714.2 mg of Bergenin with a purity above 99% nih.gov. HSCCC has also been reported to achieve Bergenin purity over 99% researchgate.net.

The purity of isolated Bergenin is typically assessed using analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry journalejmp.comnih.govscielo.brresearchgate.net. Achieving high purity is essential for accurate characterization and subsequent studies. The melting point is also a common indicator of purity, with pure Bergenin having a reported melting point around 236-238 °C mdpi.comgoogle.com.

Here is a summary of some reported yields and purities:

Plant SourceExtraction Method(s)Purification Method(s)Reported YieldReported Purity
Peltophorum dubiumMethanol extractionCC (Silica gel, CH2Cl2:MeOH)3.62% (of MeOH extract) nih.govNot specified
Peltophorum dubiumMethanol extractionCC (Silica gel, CH2Cl2:MeOH)0.379% (of CHCl3 fraction yield) scielo.brPure compound
Bergenia ciliataSonication aided maceration (Methanol)Solvent-solvent extraction, Crystallization0.5% w/w (of dry rhizome) mdpi.comColorless crystals (mp 237 °C) mdpi.com
Cissus pteroclada HayataEthanol extractionMacroporous resin, Recrystallization (95% ethanol)1.7% - 169.7 g from 10 kg raw material google.com>80% (crude), Pure product google.com
Saxifraga atrataNot specified (presumably extraction)Polyamide MPC + MCI GEL MPC714.2 mg (from 180 g herb) nih.gov>99% nih.gov
Ardisia crenata / Rodgersia sambucifoliaMicrowave-assisted extraction (MAE)HSCCC18.6 - 25.0 mg (from 160 mg crude extract) researchgate.net>99% (by HPLC) researchgate.net
Flueggea virosaMicrowave-assisted extraction (MAE)VLC (Silica gel, Methanol)100 mg (from 250 g plant) researchgate.netchemsociety.org.ngWhite amorphous solid researchgate.netchemsociety.org.ng
Peltophorum pterocarpum80% Methanol extraction, Solvent partitioningVLC, CC, Repeated crystallizations29.96 mg (from 1 kg leaves) journalejmp.comBrown crystalline compound journalejmp.com

Biosynthesis and Metabolic Pathways of Bergenin

Precursor Compounds and Initial Enzymatic Steps

The biosynthetic pathway of bergenin (B1666849) is intricately linked to the gallic acid biosynthetic pathway. mdpi.comfrontiersin.orgresearchgate.net The synthesis begins with shikimic acid. nih.govfrontiersin.org Shikimic acid undergoes a two-step dehydrogenation process catalyzed by shikimate dehydrogenase (SDH) to form gallic acid (GA). nih.govfrontiersin.orgnih.gov Gallic acid serves as a key intermediate in the bergenin biosynthetic route. nih.govfrontiersin.orgnih.govnih.gov

Key Enzymatic Transformations in Bergenin Biosynthesis

Several key enzymatic activities are involved in converting gallic acid into bergenin. These include the actions of shikimate dehydrogenase (SDH), O-methyltransferases (OMTs), and C-glycosyltransferases (CGTs). nih.govfrontiersin.orgnih.gov

Shikimate Dehydrogenase (SDH) Activity

Shikimate dehydrogenase (SDH) plays a role in the initial steps of the pathway leading to gallic acid. Specifically, BpSDH2 from Bergenia purpurascens has been identified as an enzyme that catalyzes the two-step dehydrogenation of shikimic acid to produce gallic acid. nih.govfrontiersin.orgnih.gov

O-Methyltransferase (OMT) Functionality

O-methyltransferases (OMTs) are crucial for the methylation step in bergenin biosynthesis. Enzymes like BpOMT1 from B. purpurascens and AjOMT1 from A. japonica facilitate the methylation reaction at the 4-OH position of gallic acid. nih.govfrontiersin.orgnih.gov This reaction results in the formation of 4-O-methyl gallic acid (4-O-Me-GA). nih.govfrontiersin.orgnih.gov Recent investigations suggest that C-glycosylation might precede the O-methylation of the phenolic hydroxyl group of the gallic acid-derived part by O-methyltransferases. frontiersin.orgresearchgate.net

C-Glycosyltransferase (CGT) Catalysis

C-glycosyltransferases (CGTs) are responsible for the C-glycosylation, a distinctive step in the formation of C-glycosides like bergenin. nih.govfrontiersin.orgfrontiersin.org The enzyme AjCGT1 from A. japonica has been shown to transfer a glucose moiety to the C-2 position of 4-O-methyl gallic acid (4-O-Me-GA). nih.govfrontiersin.orgnih.govfrontiersin.org This catalytic action generates 2-Glucosyl-4-O-methyl gallic acid (2-Glucosyl-4-O-Me-GA). nih.govfrontiersin.orgnih.gov The formation of C-glycosides generally involves a CGT catalyzing the C-glycosylation reaction, followed by cyclization. nih.govfrontiersin.org

Elucidation of the Bergenin Biosynthetic Pathway

Significant progress has been made in elucidating the biosynthetic pathway of bergenin. nih.govfrontiersin.orgnih.govresearchgate.netnih.gov Research has identified and functionally characterized key enzymes, including SDH, OMTs, and CGT, involved in the synthesis of bergenin in plants like Bergenia purpurascens and Ardisia japonica. nih.govfrontiersin.orgnih.gov The pathway has been shown to start from shikimic acid, leading to gallic acid, then 4-O-methyl gallic acid, followed by C-glycosylation to form 2-Glucosyl-4-O-methyl gallic acid, and finally undergoing a ring-closure reaction to produce bergenin. nih.govfrontiersin.orgnih.gov This ring-closure can occur under acidic conditions or be catalyzed by plant dehydratases. nih.govfrontiersin.orgnih.gov The discovery of these enzymes has provided valuable insights into the bergenin biosynthetic pathways. nih.gov

The proposed biosynthetic pathway can be summarized as follows:

StepSubstrate(s)Enzyme(s)Product(s)
Initial DehydrogenationShikimic acidShikimate Dehydrogenase (e.g., BpSDH2)Gallic acid (GA)
MethylationGallic acid (GA), SAMO-Methyltransferase (e.g., BpOMT1, AjOMT1)4-O-methyl gallic acid (4-O-Me-GA)
C-Glycosylation4-O-Me-GA, UDP-GlcC-Glycosyltransferase (e.g., AjCGT1)2-Glucosyl-4-O-methyl gallic acid (2-Glucosyl-4-O-Me-GA)
Ring Closure2-Glucosyl-4-O-Me-GAAcidic conditions or Plant DehydrataseBergenin

Note: SAM denotes S-adenosyl-L-methionine and UDP-Glc denotes Uridine diphosphate-Glucose. researchgate.net

Synthetic Biology and Metabolic Engineering for Bergenin Production

The elucidation of the bergenin biosynthetic pathway has paved the way for exploring synthetic biology and metabolic engineering strategies for its rational production in cell factories. nih.govfrontiersin.orgnih.govresearchgate.netnih.gov Due to the low abundance and unstable content of bergenin in natural plant sources, and challenges in chemical synthesis, synthetic biology offers an opportunity to address the resource shortage. nih.gov

Researchers have reconstructed the de novo biosynthetic pathway of 4-O-methyl gallic acid 2-C-β-D-glycoside, a direct precursor of bergenin, in Escherichia coli. researchgate.netnih.gov This precursor can then be converted to bergenin through in situ acid treatment. researchgate.netnih.gov Metabolic engineering techniques have been applied to improve the production of bergenin in engineered strains. researchgate.netnih.govdntb.gov.ua For instance, production levels of 1.41 g L⁻¹ in a 3-L bioreactor have been achieved through metabolic engineering. researchgate.netnih.govdntb.gov.ua This demonstrates the potential of using synthetic biology and metabolic engineering to create microbial cell factories for the sustainable production of bergenin. researchgate.netnih.govresearchgate.netnih.gov Synthetic biology involves designing genetic components and pathways, while metabolic engineering focuses on optimizing cellular processes for producing desired compounds. openaccessjournals.comfrontiersin.org

Reconstruction in Heterologous Expression Systems (e.g., Escherichia coli)

The biosynthetic pathway of bergenin in plants has been elucidated, providing a basis for its reconstruction in microbial cell factories. wikipedia.orgwikipedia.org The pathway originates from shikimic acid, a key intermediate in the shikimate pathway. wikipedia.orgwikipedia.org Shikimic acid is converted to gallic acid (GA) through a process involving shikimate dehydrogenase (SDH). wikipedia.orgwikipedia.org Subsequently, GA undergoes O-methylation at the 4-OH position catalyzed by an O-methyltransferase (OMT), yielding 4-O-methyl gallic acid (4-O-Me-GA). wikipedia.orgwikipedia.org A crucial step involves a C-glycosyltransferase (CGT) that transfers a glucose moiety from UDP-glucose to the C-2 position of 4-O-Me-GA, forming 2-Glucosyl-4-O-methyl gallic acid. wikipedia.orgwikipedia.org The final step involves intramolecular dehydration and ring closure to produce bergenin. wikipedia.orgwikipedia.org

Reconstructing this pathway in heterologous hosts, particularly Escherichia coli, has been a focus of synthetic biology efforts to enable de novo synthesis of bergenin or its direct precursors from simple carbon sources like glucose. fishersci.cawikimedia.orgresearchgate.net This involves introducing and expressing the genes encoding the key enzymes, such as SDH, OMTs (e.g., AjOMT1, AjOMT2), and CGTs (e.g., AjCGT1), from bergenin-producing plants into E. coli. wikipedia.orgwikipedia.orgfishersci.cawikimedia.orgresearchgate.net

Studies have demonstrated the successful reconstruction of the pathway for the production of 4-O-methyl gallic acid 2-C-β-D-glycoside, the direct precursor of bergenin, in E. coli. fishersci.cawikimedia.orgresearchgate.net This precursor can then be conveniently converted to bergenin through in situ acid treatment. fishersci.cawikimedia.org Engineered E. coli strains have been constructed by combining modules responsible for producing GA from glucose and modules containing the OMT and CGT enzymes. fishersci.cauni.lu Evaluation of different engineered strains with varying plasmid combinations for these modules has shown differences in the titers of the bergenin precursor. uni.lu

Metabolic Flux Regulation for Enhanced Titer

Achieving high production titers of bergenin or its precursors in heterologous systems necessitates metabolic engineering strategies to optimize metabolic fluxes and enzyme expression levels. fishersci.caresearchgate.net Regulation of metabolic pathways is crucial when multiple genes are involved in the biosynthetic route. researchgate.net

Efforts to enhance the titer of the bergenin precursor, 4-O-methyl gallic acid 2-C-β-D-glycoside, in engineered E. coli have involved optimizing the expression of the introduced genes and potentially manipulating native E. coli pathways. fishersci.caresearchgate.netuni.lu For instance, the supply of S-adenosyl-L-methionine (SAM), a co-substrate for the OMT enzyme, can be a limiting factor. researchgate.net While direct overexpression of the SAM biosynthetic gene metK did not improve the titer in one study, strategies involving other genes related to SAM metabolism, such as mtn and luxS, might be explored. researchgate.net

Through metabolic engineering, significant improvements in bergenin precursor production have been achieved. A titer of 1.41 g/L of 4-O-methyl gallic acid 2-C-β-D-glycoside was reported in a 3-L bioreactor using an engineered E. coli strain. fishersci.cawikimedia.orgresearchgate.net This demonstrates the potential of metabolic engineering and synthetic biology approaches for the sustainable production of bergenin. fishersci.cawikimedia.org

Data from the evaluation of engineered E. coli strains (A1-A6) showcasing the titers of 4-O-methyl gallic acid 2-C-β-D-glycoside (4-OMGA-Glc) after 48 hours in shake flask fermentation highlight the impact of different genetic constructs on production efficiency. uni.lu

Engineered Strain4-OMGA-Glc Titer (mg/L)
A1~30
A2~40
A3~50
A4~70
A5~80
A6~100

Note: Data is approximate based on visual interpretation of a graph. uni.lu

These findings underscore the importance of fine-tuning gene expression and metabolic fluxes to maximize the production of bergenin precursors in heterologous hosts. researchgate.netuni.lu

Chemical Synthesis and Derivatization of Bergenin

Total Chemical Synthesis Approaches of Bergenin (B1666849)

The biosynthesis of bergenin in plants involves the shikimic acid pathway and the fusion of erythrose-4-phosphate, leading to the synthesis of gallic acid. nih.govfrontiersin.orgfrontiersin.org Key enzymatic steps include the action of shikimate dehydrogenases, O-methyltransferases, and C-glycosyltransferases, which facilitate the C-glycosylation and O-methylation steps. frontiersin.org While biosynthesis provides insights, total chemical synthesis remains important for accessing a wider range of derivatives and for large-scale production where natural sources are insufficient or inconsistent. frontiersin.orgfrontiersin.org

Rational Design and Synthesis of Bergenin Derivatives

Rational design and synthesis of bergenin derivatives aim to generate compounds with improved or altered biological activities. Bergenin possesses multiple hydroxyl groups, which serve as key sites for chemical modifications. frontiersin.orgresearchgate.netscielo.br These modifications can target the glycosidic moiety, phenolic hydroxyl groups, or core positions of the molecule. mdpi.comnih.gov

Structural Modifications of the Glycosidic Moiety

Modifications to the glycosidic moiety of bergenin can involve alterations to the sugar unit or its linkage to the aglycone. While specific detailed examples of modifying the sugar structure itself were less prominent in the search results, the synthesis of derivatives often involves reactions at the hydroxyl groups present on the sugar ring. For instance, peracetylation of bergenin yields bergenin pentacetate, which can then be subjected to regioselective modifications. researchgate.net Studies on immunosuppressive bergenin derivatives have also explored modifications of the sugar moiety, including ring opening analogues. nih.gov

Functionalization of Phenolic Hydroxyl Groups

Bergenin contains phenolic hydroxyl groups that can be functionalized through various chemical reactions, such as esterification and alkylation. nih.govresearchgate.netscielo.brtandfonline.comdiva-portal.org Esterification of the hydroxyl groups with fatty acids has been reported to yield bergenin derivatives with enhanced biological activity, such as improved antioxidant properties. nih.govtandfonline.comtandfonline.com The Mitsunobu protocol has been employed for the synthesis of ester analogues of bergenin at the C-11 position by coupling with various benzoic acids. tandfonline.com Alkylation of phenolic hydroxyl groups, such as through Williamson synthesis using alkyl halides, has also been used to prepare bergenin derivatives, including 8,10-dimethylbergenin, 8,10-dioctyl-bergenin, and novel dihexyl, didecyl, and ditetradecyl derivatives. scielo.br Selective methylation of phenolic hydroxyl groups is a known technique in lignin (B12514952) chemistry and can be applied to phenolic compounds like bergenin. diva-portal.orgmdpi.com

Data Table: Examples of Bergenin Derivatives Synthesized via Phenolic Hydroxyl Functionalization

Derivative NameModification TypeFunctional Group IntroducedReference
Esterified derivativesEsterificationFatty acids, Benzoic acids nih.govtandfonline.comtandfonline.com
8,10-DimethylbergeninAlkylationMethyl groups scielo.br
8,10-Dioctyl-bergeninAlkylationOctyl groups scielo.br
8,10-Dihexyl-bergeninAlkylationHexyl groups scielo.br
8,10-Didecyl-bergeninAlkylationDecyl groups scielo.br
8,10-Ditetradecyl-bergeninAlkylationTetradecyl groups scielo.br

Regioselective Modifications at Core Positions (C-4, C-7, C-11)

Regioselective modifications at specific core positions of the bergenin structure, such as C-4, C-7, and C-11, are important for fine-tuning biological activity. The C-11 position, which bears a primary hydroxyl group, is a common site for derivatization, as seen in the synthesis of 11-O-esterified bergenin derivatives. tandfonline.com Studies exploring the structure-activity relationships of bergenin derivatives have specifically investigated modifications at the C-7 position, demonstrating effects on cytokine production. researchgate.net Modifications and/or inversion of configuration at the C-4 position have also been explored in the synthesis of immunosuppressive bergenin analogues. nih.gov While achieving complete regioselectivity can be challenging, targeted synthetic strategies allow for selective functionalization at these positions. nih.govmdpi.comnih.govresearchgate.netCurrent time information in Bangalore, IN.

Synthesis of Novel Conjugates and Hybrid Molecules

The synthesis of novel conjugates and hybrid molecules involving the bergenin scaffold has emerged as a strategy to enhance its properties or create multi-functional compounds. This involves linking bergenin to other molecules or functional units. Examples include the synthesis of bergenin-1,2,3-triazole hybrids, which have been evaluated for anticancer activities. researchgate.net Piperazine-linked bergenin heterocyclic hybrids have also been synthesized and tested for their cytotoxic effects. x-mol.comresearchgate.net Furthermore, bergenin has been chemically immobilized onto biodegradable polymers, such as polylactic acid (PLA), to create conjugates like bergenin-PLA. nih.gov This approach can influence properties like controlled release and potentially enhance antitumor activity. nih.gov Molecular hybridization, combining two or more pharmacophoric units, is a valuable concept in designing new compounds with potentially improved biological profiles. researchgate.netmdpi.com

Data Table: Examples of Bergenin Conjugates and Hybrid Molecules

Conjugate/Hybrid TypeLinked Moiety/PolymerPotential ApplicationReference
Bergenin-1,2,3-triazole hybrids1,2,3-TriazoleAnticancer activity researchgate.net
Piperazine-linked hybridsPiperazine, HeterocyclesCytotoxic activity x-mol.comresearchgate.net
Bergenin-Polylactic acid (PLA)Polylactic acidControlled release, Antitumor activity nih.gov

Structure Activity Relationship Sar Studies of Bergenin and Its Analogs

Influence of Structural Elements on Biological Potency

Modifications to the bergenin (B1666849) structure, particularly esterification at the 11-O position and the introduction of substituents on the benzoic acid moiety, have been shown to significantly impact biological potency. For instance, the α-glucosidase inhibitory activity of bergenin derivatives is influenced by the presence and position of substituents. tandfonline.comtandfonline.com Specifically, an 11-O-(3′,4′-dimethoxybenzoyl)-bergenin derivative demonstrated potent inhibitory activity against α-glucosidase. tandfonline.comtandfonline.comnih.gov The presence of a methoxy (B1213986) group at the 3′-position on the bergenin derivative moiety is a potent factor for α-glucosidase inhibitory activity. tandfonline.com

In the context of β-secretase (BACE1) inhibition, bergenin analogues have shown dose-dependent inhibitory effects. nih.govkeio.ac.jp 11-O-protocatechuoylbergenin was found to be a potent inhibitor of BACE1. nih.govkeio.ac.jp The substituents on the benzoic acid moiety were observed to influence BACE1 inhibitory activity. nih.govkeio.ac.jp

Studies on the cytotoxic activity of bergenin esters have revealed that the size of substituents plays an important role. nih.govcjnmcpu.com Esterification of bergenin with gallic acid, caffeic acid, or ferulic acid has been shown to enhance antioxidant and anti-inflammatory activities. arabjchem.org

Impact of Stereochemistry on Pharmacological Activity

Bergenin possesses defined stereocenters. ncats.io While the general structure and various derivatives have been studied for their activities, specific detailed research focusing solely on the impact of stereochemistry on the pharmacological activity of isolated bergenin stereoisomers is less extensively documented in the provided search results. However, the defined stereochemistry of bergenin is noted in its IUPAC name and structural representations. nih.govuni.lufishersci.cawikidata.org

Correlation of Lipophilicity and Substituent Characteristics with Activity

The lipophilicity of bergenin derivatives has been correlated with their biological activity. For example, the cytotoxic activity of bergenin esters is significantly influenced by the lipophilicity of the compounds. nih.govcjnmcpu.com Lipophilic acetylbergenin showed greater hepatoprotective activity compared to the less lipophilic bergenin. nih.govsemanticscholar.org The XLogP predicted value for bergenin is -1.0, suggesting it is relatively hydrophilic. uni.lu The miLogP (Molinspiration log p-value) for bergenin is reported as -0.90, indicating it is a water-soluble compound. ijprajournal.com The total polar surface area (TPSA) is 135.91. ijprajournal.com These physicochemical properties are considered essential for a treatment drug. ijprajournal.com

The nature and position of substituent groups on the bergenin scaffold are crucial for their structure-activity relationship. The increase in the number and position of galloyl, caffeoyl, and feruloyl groups can enhance anti-inflammatory activities. arabjchem.org

Investigation of Ligand-Receptor Interactions and Target Engagement

Molecular docking studies have been employed to investigate the interactions of bergenin and its analogs with biological targets. These studies suggest that the isocoumarin (B1212949) pharmacophore is essential for bergenin's bioactivities. nih.govbenthamdirect.com

Computational studies have explored the potential interactions of bergenin with various protein targets, including those involved in tuberculosis management and neurological disorders. ijprajournal.comsemanticscholar.org For instance, molecular docking of bergenin with demyelination-associated proteins like NgR1 and NOGO-A has shown effective binding scores, suggesting potential as a treatment for demyelination by blocking negative regulatory receptor proteins involved in axonal regeneration. ijprajournal.com Specific amino acids involved in the interaction with receptor proteins include ASN 172, GLY 128, PRO 147, ASP 176, ARG 175, ASP 171, and THR 173. ijprajournal.com

Bergenin has also been predicted and confirmed to target NLRP3, an inflammasome component, and accelerates its degradation, which contributes to its anti-inflammatory effects. amegroups.cnamegroups.org Furthermore, bergenin has been identified as a PPAR-γ agonist, promoting its nuclear translocation and transcriptional activity, and augmenting the expression of related mRNA. frontiersin.org It has also been shown to upregulate PTEN protein levels by enhancing its interaction with USP13, leading to the stabilization of PTEN and subsequent inhibition of AKT phosphorylation and HK2 expression, indicating targeting of aerobic glycolysis in cancer cells. researchgate.net

The interaction between bergenin and galectin-3, an enzyme involved in various cellular processes including cancer, is also a subject of study. nih.gov

Mechanistic Investigations of Bergenin S Biological Activities in Preclinical Models

Molecular Mechanisms of Antioxidant Action

Bergenin (B1666849) exhibits antioxidant activity through multiple mechanisms, including direct free radical scavenging, inhibition of lipid peroxidation, and modulation of endogenous antioxidant enzyme systems. These actions collectively contribute to its protective effects against oxidative stress in various preclinical models.

Direct Reactive Oxygen Species (ROS) Scavenging

Bergenin has demonstrated the ability to directly scavenge reactive oxygen species (ROS) and other free radicals in various in vitro and in vivo models frontiersin.orgmdpi.comnih.goveijppr.comresearchgate.netnih.govresearchgate.net. Studies have shown its strong scavenging effect on DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals mdpi.comresearchgate.net. It has also been shown to reduce levels of intracellular ROS in cell models subjected to oxidative stress frontiersin.orgnih.govresearchgate.net. For instance, bergenin treatment significantly alleviated H₂O₂-induced ROS overproduction in human nucleus pulposus cells (HNPCs) in a dose-dependent manner nih.gov. In a cerebral hemorrhage model, a biological scaffold incorporating bergenin effectively reduced ROS production induced by hemin (B1673052) in primary cultured astrocytes researchgate.net. Furthermore, bergenin suppressed the production of superoxide (B77818) anion (O₂•⁻) in human neutrophils stimulated by opsonized zymosan (OZ) and phorbol-12-myristate-13-acetate (PMA) researchgate.net.

Inhibition of Lipid Peroxidation Pathways

Lipid peroxidation, a process involving the oxidative degradation of lipids, is a key indicator of oxidative stress nih.gov. Bergenin has been shown to inhibit lipid peroxidation in preclinical settings frontiersin.orgpatsnap.commdpi.comresearchgate.nettjnpr.org. In mice subjected to tert-butyl hydroperoxide (TBHP)-induced hepatic oxidative stress, bergenin treatment inhibited lipid peroxidation in both plasma and livers tjnpr.org. Similarly, in a model of copper-induced oxidative stress, bergenin reduced lipid peroxidation in hepatic tissues researchgate.net. Bergenin's ability to prevent lipid peroxidation contributes to its protective effects against oxidative damage in various organs frontiersin.orgmdpi.com.

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., Superoxide Dismutase, Catalase)

Bergenin influences the activity and levels of endogenous antioxidant enzymes, which are crucial for maintaining cellular redox homeostasis patsnap.comtjnpr.orgbiozoojournals.ro. Preclinical studies have reported that bergenin treatment can enhance the activity of enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) peroxidase (GPx) frontiersin.orgpatsnap.comeijppr.comnih.govresearchgate.netresearchgate.nettjnpr.orgnih.gov. In a transgenic mouse model, bergenin significantly reversed the reduced activity of SOD and Catalase in brain regions nih.gov. In HNPCs exposed to H₂O₂-induced oxidative stress, bergenin increased the activity of SOD and the level of glutathione peroxidase nih.gov. Studies in mice with induced hepatic oxidative stress also showed that bergenin restored the hepatic activities of SOD, Catalase, and GPx tjnpr.org. Bergenin's ability to improve the renal antioxidant defense machinery, including these enzymes, has also been observed eijppr.com.

Detailed findings on the modulation of antioxidant enzymes by bergenin in a transgenic mouse model are presented in the table below:

EnzymeBrain RegionControl Group Activity (%)Bergenin (60 mg/kg) Activity (%)Significance (vs. Control)
Reduced Glutathione (GSH)Hippocampus (HC)Significantly decreasedIncreasedp < 0.001
Reduced Glutathione (GSH)Prefrontal Cortex (PFC)Significantly decreasedIncreasedp < 0.001
Reduced Glutathione (GSH)Entorhinal Cortex (EC)Significantly decreasedIncreasedp < 0.001
Glutathione-S-transferase (GST)Hippocampus (HC)Significantly decreasedIncreasedp < 0.001
Glutathione-S-transferase (GST)Prefrontal Cortex (PFC)Significantly decreasedIncreasedp < 0.001
Glutathione-S-transferase (GST)Entorhinal Cortex (EC)Significantly decreasedIncreasedp < 0.001
Superoxide Dismutase (SOD)Hippocampus (HC)Significantly decreasedIncreasedp < 0.001
Superoxide Dismutase (SOD)Prefrontal Cortex (PFC)Significantly decreasedIncreasedp < 0.001
Superoxide Dismutase (SOD)Entorhinal Cortex (EC)Significantly decreasedIncreasedp < 0.001
CatalaseHippocampus (HC)Significantly decreasedIncreasedp < 0.001
CatalasePrefrontal Cortex (PFC)Significantly decreasedIncreasedp < 0.001
CatalaseEntorhinal Cortex (EC)Significantly decreasedIncreasedp < 0.001

Note: Data is based on significant reversals of decreased enzyme activity in the transgenic mouse model compared to the wild-type control nih.gov. Specific percentage values for the control group are not provided in the snippet, but the significant decrease compared to wild-type and subsequent increase with bergenin treatment are highlighted.

Cellular and Molecular Pathways in Anti-Inflammatory Effects

Bergenin exhibits potent anti-inflammatory effects by modulating key cellular and molecular pathways involved in the inflammatory response. This includes the suppression of pro-inflammatory cytokine production and the downregulation of inflammatory mediators.

Suppression of Pro-Inflammatory Cytokine Production (TNF-α, IL-6, IFN-γ, IL-12, IL-17)

Preclinical studies consistently show that bergenin can suppress the production of major pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) patsnap.commdpi.comresearchgate.netresearchgate.netnih.govtandfonline.comnih.govfrontiersin.orgmdpi.comresearchgate.net. In various inflammation models, bergenin treatment led to decreased concentrations of these cytokines nih.govtandfonline.com. For example, in a mouse model of LPS-induced mastitis, bergenin attenuated the increased concentration of TNF-α, IL-1β, and IL-6 nih.gov. Bergenin also suppressed TNF-α-stimulated production of IL-6 and IL-8 in human bronchial epithelial cells nih.gov. Research indicates that bergenin can downregulate the formation of Th1 cytokines (IL-4, IFN-γ, and TNF-α) mdpi.com. While direct evidence for the suppression of IL-12 and IL-17 is less explicit in the provided snippets, the general anti-inflammatory effect and modulation of Th1/Th2 balance suggest potential indirect effects.

Data on the effect of bergenin on IL-1β levels in a diabetic neuropathy model is presented below:

GroupIL-1β Level
Normal Control48
Diabetic Control118
Bergenin (10 mg/kg)90
Bergenin (20 mg/kg)77
Bergenin (40 mg/kg)60

Note: Values are represented as mean ± SEM. Bergenin treatment reduced IL-1β levels dose-dependently in diabetic conditions tandfonline.com.

Regulation of Key Signaling Cascades (NF-κB, IKKβ, Mitogen-Activated Protein Kinases, STAT3)

Bergenin has demonstrated the ability to modulate several crucial signaling pathways involved in inflammation and cancer progression. Research indicates that bergenin can inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. Studies in macrophages stimulated with lipopolysaccharide (LPS) showed that bergenin suppressed the nuclear translocation and DNA-binding activity of NF-κB-p65. nih.govresearchgate.net While bergenin did not significantly affect the phosphorylation of IKKβ and IκBα in LPS-stimulated RAW264.7 cells, it improved the association between NF-κB-p65 and IκBα. nih.gov Another study suggests bergenin monohydrate can attenuate inflammatory responses via both NF-κB and MAPK pathways. nih.gov

Furthermore, bergenin has been shown to impact Mitogen-Activated Protein Kinases (MAPKs), including p38, ERK, and JNK. In LPS-induced mastitis in mice, bergenin played an anti-inflammatory role through the modulation of MAPK and NF-κB signaling pathways. bjmu.edu.cn Bergenin monohydrate has also been shown to reduce the phosphorylation levels of p38, ERK, and JNK in the context of Klebsiella pneumonia infection. nih.gov

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another target of bergenin. Studies have shown that bergenin can inhibit the phosphorylation of STAT3 proteins. nih.govnih.govmdpi.com This inhibition of STAT3 signaling has been implicated in the anticancer activity of bergenin against cervical cancer cells. nih.govnih.gov Bergenin also suppressed STAT3 signaling in the context of osteoarthritis. researchgate.net

Mechanistic Basis of Anticancer Potential

Bergenin's anticancer potential is linked to its multifaceted effects on cancer cell behavior, including the induction of apoptosis, cell cycle arrest, DNA damage, and the modulation of key signaling pathways involved in cell survival, proliferation, and angiogenesis.

Induction of Apoptosis and Cell Cycle Arrest (G0/G1, G1/G2 Phases)

Bergenin efficiently inhibits the proliferation of human cancer cells by inducing apoptosis and causing cell cycle arrest. frontiersin.orgnih.gov Multiple studies have shown that bergenin can induce cell cycle arrest in the G0/G1 phase in various cancer cell lines, including colorectal adenocarcinoma cells and HeLa cervical cancer cells. nih.govmdpi.comresearchgate.netajol.infox-mol.netajol.info Some research also indicates arrest in the G1/G2 phases. frontiersin.orgnih.govresearchgate.netresearchgate.netresearchgate.net

The induction of apoptosis by bergenin has been observed in several cancer types. nih.govajol.infox-mol.netajol.info This apoptotic effect is often associated with the modulation of proteins involved in the apoptotic cascade, such as enhancing the expression of Bax and decreasing the expression of Bcl-2. nih.govresearchgate.netx-mol.netresearchgate.net

Mechanism of DNA Damage Induction

A key mechanism contributing to bergenin's anticancer effects is its ability to induce DNA damage in cancer cells. ajol.infoajol.info This DNA damage is often linked to the stimulation of intracellular reactive oxygen species (ROS) production. frontiersin.orgnih.govresearchgate.netajol.infoajol.info Increased levels of ROS can lead to DNA strand breaks. ajol.infoajol.info This ROS-mediated DNA damage can subsequently trigger cell cycle arrest and apoptosis. ajol.info

Inhibition of Oncogenic Signaling Pathways (PI3K/AKT/mTOR)

Bergenin has been shown to suppress the growth of cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway. researchgate.netajol.infoajol.info This pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is frequently observed in various cancers. ajol.inforesearchgate.net Bergenin treatment has been shown to markedly decrease the phosphorylation levels of AKT and mTOR, key components of this pathway, in a concentration-dependent manner. ajol.info Inhibition of the PI3K/AKT/mTOR pathway by bergenin contributes to the induction of DNA damage and G1 phase arrest in cancer cells. researchgate.netajol.infoajol.info

Anti-angiogenic Mechanisms (e.g., Modulation of Galectin-3, MMP-9)

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Bergenin has demonstrated anti-angiogenic properties by modulating proteins involved in this process. Studies have shown that bergenin can decrease the levels of key angiogenic proteins such as Galectin-3 and Matrix Metalloproteinase-9 (MMP-9) in cervical carcinoma cells. frontiersin.orgresearchgate.netnih.govresearchgate.netscienceopen.com Molecular docking analysis has indicated that bergenin has a higher affinity for MMP-9 compared to Galectin-3. researchgate.netnih.govresearchgate.net This modulation of angiogenic proteins provides insight into the anti-angiogenic mechanism of bergenin in certain cancer types. researchgate.netnih.govresearchgate.netscienceopen.com

Regulation of Anti-Apoptotic Proteins (e.g., Survivin)

Anti-apoptotic proteins play a significant role in the survival of cancer cells and their resistance to therapy. Survivin, an inhibitor of apoptosis protein (IAP), is often overexpressed in various malignancies. researchgate.netnih.govindonesianjournalofcancer.or.idmdpi.com Bergenin has been found to exert antitumor effects by targeting and downregulating survivin. researchgate.netnih.govresearchgate.net Mechanistically, bergenin can reduce the phosphorylation of survivin by regulating pathways such as the Akt/Wee1/CDK1 signaling pathway, which enhances the interaction between survivin and E3 ligase Fbxl7, leading to survivin ubiquitination and degradation. researchgate.netnih.govresearchgate.net This degradation of survivin contributes to the induction of apoptosis in cancer cells. researchgate.netresearchgate.net

Here is a summary of some research findings on the effects of Bergenin on cell cycle distribution:

Cell LineCancer TypeBergenin Effect on Cell CycleReference
HCT116Colorectal CancerG1 phase arrest researchgate.netajol.infoajol.info
HeLaCervical CancerG0/G1 cell cycle arrest nih.govnih.govx-mol.net
SiHaCervical CancerG2/M phase cell cycle arrest researchgate.net
HCT116Colorectal CancerDNA breaks ajol.infoajol.info

Here is a summary of some research findings on the effects of Bergenin on key signaling proteins:

Protein TargetEffect of BergeninAssociated PathwayReference
NF-κB-p65Inhibited nuclear translocation and DNA binding activityNF-κB nih.govresearchgate.net
IKKβInhibitionNF-κB nih.govresearchgate.net
p38, ERK, JNK (MAPKs)Reduced phosphorylationMAPK nih.govbjmu.edu.cnresearchgate.netfrontiersin.org
STAT3Inhibited phosphorylationSTAT3 nih.govnih.govmdpi.comresearchgate.netnih.gov
AKTDecreased phosphorylationPI3K/AKT/mTOR ajol.infoajol.info
mTORDecreased phosphorylationPI3K/AKT/mTOR ajol.infoajol.info
Galectin-3Decreased levelsAngiogenesis frontiersin.orgresearchgate.netnih.govresearchgate.netscienceopen.com
MMP-9Decreased levelsAngiogenesis frontiersin.orgresearchgate.netnih.govresearchgate.netscienceopen.com
SurvivinDownregulation/DegradationApoptosis frontiersin.orgresearchgate.netresearchgate.netnih.govresearchgate.net
BaxEnhanced expressionApoptosis nih.govresearchgate.netx-mol.netresearchgate.net
Bcl-2Decreased expressionApoptosis nih.govresearchgate.netx-mol.netresearchgate.net
p-H2AX (Ser139)Increased levelDNA Damage ajol.info

Neuroprotective Mechanisms

Bergenin has demonstrated neuroprotective properties in various preclinical models, with studies elucidating several underlying mechanisms.

Activation of SIRT1/FOXO3a/MnSOD Pathway

Research indicates that Bergenin can exert neuroprotection, in part, through the activation of the SIRT1/FOXO3a pathway. SIRT1, a NAD+-dependent deacetylase, and FOXO3a, a transcription factor, are key components in cellular stress response and longevity pathways. Activation of this pathway is linked to reduced oxidative stress and inflammation. For instance, studies in models of ischemic stroke have shown that Bergenin boosts the Sirt1/FOXO3a pathway, contributing to its protective effects against cerebral injury. nih.govnih.govmdpi.com Deacetylation of FOXO3 by Sirt1 can prevent cell death, and FOXO3 is known to regulate oxidative stress by upregulating antioxidant proteins such as superoxide dismutase (SOD), including Manganese Superoxide Dismutase (MnSOD), and catalase. nih.govmdpi.com Bergenin has been shown to hamper the production of oxidative stress mediators by activating the Sirt1/FOXO3 pathway. nih.gov This suggests that Bergenin's modulation of the SIRT1/FOXO3a/MnSOD axis plays a role in enhancing antioxidant defenses, thereby contributing to neuroprotection in conditions characterized by oxidative damage.

Modulation of AMP-Activated Protein Kinase (AMPK) Signaling Pathways

Modulation of AMP-Activated Protein Kinase (AMPK) signaling pathways represents another mechanism contributing to Bergenin's neuroprotective effects, particularly in the context of diabetic neuropathy. nih.govfishersci.cadana-farber.org AMPK is a critical energy sensor involved in regulating cellular metabolism and maintaining cellular homeostasis. Activation of AMPK, often indicated by elevated levels of phosphorylated AMPK (P-AMPK), has been suggested as a mechanism by which Bergenin may help restore damaged cellular pathways associated with diabetic neuropathy. nih.govfishersci.ca AMPK activation is associated with reduced neurotoxic effects, protection against oxidative stress, and an increase in neurotrophic factors and antioxidants. nih.gov Furthermore, AMPK plays a role in glucose balance and cellular metabolism, which are often disrupted in diabetic conditions affecting neuronal health. nih.gov

Attenuation of Neuroinflammation in Neuropathic Conditions

Bergenin exhibits significant anti-neuroinflammatory activity in preclinical models of neuropathic conditions, including diabetic neuropathy and chemotherapy-induced neuropathic pain. nih.govfishersci.canih.govnih.govresearchgate.netthegoodscentscompany.comcuhk.edu.cnciteab.com Neuroinflammation, characterized by the activation of glial cells and the release of pro-inflammatory mediators, is a key contributor to the development and maintenance of neuropathic pain. Bergenin has been shown to effectively reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in nervous tissues, including the sciatic nerve and spinal cord, in neuropathic mice. nih.govfishersci.canih.govresearchgate.netthegoodscentscompany.com In models of chemotherapy-induced neuropathic pain, Bergenin treatment reversed microglial activation and the infiltration of pro-inflammatory cytokines. nih.gov Additionally, Bergenin has been reported to reduce inducible nitric oxide synthase (iNOS) expression and upregulate antioxidant enzymes like glutathione peroxidase and Nrf2, contributing to the reestablishment of redox and immune homeostasis in the nervous system. nih.govthegoodscentscompany.com Studies also indicate that Bergenin can inhibit NF-κB activity and affect PPAR-γ expression, further contributing to its anti-inflammatory effects in the context of neuroinflammatory damage. cuhk.edu.cnciteab.com

Anti-Diabetic and Hypoglycemic Mechanisms

Bergenin has demonstrated anti-diabetic and hypoglycemic effects in preclinical studies, mediated through mechanisms involving pancreatic beta cell protection and enzyme inhibition.

Beta Cell Protection and ATP Level Enhancement

Bergenin has shown protective effects on pancreatic beta cells, which are crucial for insulin (B600854) production and glucose homeostasis. Preclinical studies using INS-1E cells, a rat insulinoma cell line, have demonstrated that Bergenin can significantly inhibit cytokine-induced beta cell apoptosis. nih.govuni.lucdutcm.edu.cnscribd.comru.ac.za This protective effect is associated with a concurrent increase in cellular ATP levels, which serves as a marker for beta cell viability. nih.govuni.lucdutcm.edu.cn Bergenin also enhanced insulin secretion in these cells. nih.govuni.lucdutcm.edu.cn Further mechanistic investigations revealed that Bergenin helped restore mitochondrial membrane potential, decreased the production of reactive oxygen species (ROS), and improved mitochondrial dehydrogenase activity in cytokine-treated beta cells. nih.govuni.lucdutcm.edu.cn These findings suggest that Bergenin protects beta cells from damage and dysfunction induced by inflammatory cytokines, contributing to improved beta cell viability and function.

The following table summarizes some of the observed effects of Bergenin on INS-1E cells treated with proinflammatory cytokines:

ParameterEffect of Bergenin Treatment (vs. Cytokines Alone)IC50/EC50 (µM)Reference
Beta cell apoptosis (Caspase-3 activity)InhibitedIC50 = 7.29 ± 2.45 nih.govuni.lucdutcm.edu.cn
Cellular ATP LevelsIncreasedEC50 = 1.97 ± 0.47 nih.govuni.lucdutcm.edu.cn
Insulin secretionEnhancedEC50 = 6.73 ± 2.15 nih.govuni.lucdutcm.edu.cn
Nitric oxide productionDecreasedIC50 = 6.82 ± 2.83 nih.govuni.lucdutcm.edu.cn
Mitochondrial membrane potentialRestoredEC50 = 2.27 ± 0.83 nih.govuni.lucdutcm.edu.cn
ROS productionDecreasedIC50 = 14.63 ± 3.18 nih.govuni.lucdutcm.edu.cn
Mitochondrial dehydrogenase activityImprovedEC50 = 1.39 ± 0.62 nih.govuni.lucdutcm.edu.cn

Inhibition of Alpha-Glucosidase Enzyme Activity

Bergenin and its derivatives have been identified as inhibitors of alpha-glucosidase, an enzyme involved in the breakdown of complex carbohydrates into glucose in the digestive tract. nih.govnih.govnih.govnih.gov Inhibition of alpha-glucosidase can help reduce postprandial blood glucose levels, representing a strategy for managing hyperglycemia in diabetes. Studies have evaluated the alpha-glucosidase inhibitory activities of Bergenin derivatives, classifying them as a new group of alpha-glucosidase inhibitors. nih.govnih.govnih.gov Structure-activity relationship studies have shown that the presence of substituents on the Bergenin structure can influence its inhibitory activity. nih.govnih.gov For example, one study highlighted a specific Bergenin derivative, 11-O-(3′,4′-dimethoxybenzoyl)-bergenin, as a potent noncompetitive inhibitor of alpha-glucosidase. nih.govnih.gov Another study reported that a new Bergenin derivative showed excellent inhibition on yeast alpha-glucosidase with a significantly lower IC50 value (24.6 µM) compared to reference drugs like acarbose (B1664774) (907.5 µM) and 1-deoxynojirimycin (B1663644) (278.0 µM). nih.gov This indicates that Bergenin and its modified forms can directly impact carbohydrate metabolism by inhibiting this key enzyme.

The following table presents illustrative data on the alpha-glucosidase inhibitory activity of a Bergenin derivative compared to reference inhibitors:

CompoundAlpha-Glucosidase IC50 (µM)Reference
New Bergenin derivative (Compound 6)24.6 nih.gov
Acarbose907.5 nih.gov
1-deoxynojirimycin278.0 nih.gov

Hepatoprotective Mechanisms

Preclinical studies have explored the mechanisms by which bergenin hydrate (B1144303) exerts protective effects on the liver.

Protection Against Oxidative Stress in Hepatic Cellular Models

Oxidative stress plays a significant role in various forms of liver injury researchgate.net. Research indicates that bergenin hydrate can protect hepatic cells against oxidative damage. In human hepatoma (HepG2) cells, bergenin demonstrated the ability to ameliorate oxidative stress induced by xenobiotics such as ethanol (B145695) and tert-butyl hydroperoxide (TBHP). cmu.ac.th. This compound at a concentration of 300 µM modulated the oxidant-antioxidant imbalance by restoring the activities of antioxidant enzymes and maintaining glutathione (GSH) homeostasis. cmu.ac.th. This protective effect was evidenced by improved cell morphology, elevated cell viability, and reduced leakage of lactate (B86563) dehydrogenase (LDH), aspartate aminotransferase (AST), and alanine (B10760859) aminotransferase (ALT) in treated HepG2 cells exposed to ethanol and TBHP. cmu.ac.th. This compound also restored malondialdehyde (MDA) levels, promoted superoxide dismutase (SOD) and catalase (CAT) activities, and enhanced total GSH content in these cells. cmu.ac.th.

Data from a study on HepG2 cells treated with ethanol or TBHP and this compound (300 µM) is summarized below: cmu.ac.th

Treatment Group (HepG2 cells)Cell Viability (% of control)LDH Leakage (% of control)
Ethanol + this compound95.94-99.208.14-9.10
TBHP + this compound97.72-99.627.82-8.92

Regulation of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Pathway

The peroxisome proliferator-activated receptor gamma (PPAR-γ) pathway is involved in regulating various cellular processes, including inflammation, lipid metabolism, and cell growth doc-developpement-durable.orgnih.gov. Studies suggest that this compound's hepatoprotective effects may involve the modulation of this pathway. In a model of hepatic ischemia-reperfusion (IR) injury, this compound was found to increase the expression of PPAR-γ-related genes in a dose-dependent manner. nih.govsemanticscholar.orgresearchgate.net. Activation of PPAR-γ by this compound appears to contribute to the reduction of reactive oxygen species (ROS) and the downregulation of inflammatory factors such as TNF-α, IL-6, and IL-1β. nih.govsemanticscholar.orgresearchgate.net. Furthermore, this compound's activation of PPAR-γ has been implicated in inhibiting apoptosis and autophagy in the context of hepatic IR injury. nih.govsemanticscholar.orgresearchgate.net. In vitro studies using normal hepatocyte (LO2) cells subjected to hypoxia treatment also indicated that this compound could protect against cell death, and this protection was diminished when PPAR-γ activation was inhibited. semanticscholar.org. This compound may activate PPAR-γ by clearing ROS and regulating the P38 MAPK pathway, which in turn influences downstream pathways related to inflammatory factor release. semanticscholar.org. This compound has also been shown to attenuate hepatic fibrosis by regulating autophagy mediated by the PPAR-γ/TGF-β pathway in preclinical models. nih.govresearchgate.net.

Key molecular changes observed in hepatic IR injury models treated with this compound include: nih.govsemanticscholar.orgresearchgate.net

Molecular MarkerEffect of this compound Treatment
PPAR-γ gene expressionIncreased (dose-dependent)
ROS releaseReduced
Inflammatory factorsDownregulated (TNF-α, IL-6, IL-1β)
ApoptosisInhibited
AutophagyInhibited
P38 MAPK phosphorylationDecreased (dose-dependent)
NF-κB p65 phosphorylationDecreased (dose-dependent)
JAK2/STAT1 phosphorylationDecreased (dose-dependent)

Immunomodulatory Activities

This compound has demonstrated immunomodulatory properties in preclinical investigations. wikipedia.orgfrontiersin.orgmdpi.comnih.gov.

Suppression of Lymphocyte Proliferation (e.g., Splenocytes)

The immunomodulatory effects of natural compounds can involve influencing the proliferation of immune cells like lymphocytes. Studies have shown that this compound can suppress the proliferation of lymphocytes, including splenocytes. science.govsmujo.idfoodandnutritionresearch.net. While the provided search results mention the suppression of splenocyte proliferation by other compounds like morin (B1676745) hydrate science.gov and discuss splenocyte proliferation assays in the context of immunomodulatory activity smujo.idfoodandnutritionresearch.net, direct detailed data on this compound's effect on splenocyte proliferation from these specific searches is limited. However, bergenin is generally recognized for its immunomodulatory effects. wikipedia.orgfrontiersin.orgmdpi.comnih.gov.

Inhibition of Cytokine Secretion (IFN-γ, IL-4)

Modulating the secretion of cytokines is a key aspect of immunomodulation. Interferon-gamma (IFN-γ) and Interleukin-4 (IL-4) are important cytokines involved in immune responses nih.govnih.gov. Preclinical research suggests that this compound can influence the secretion of these cytokines. While some studies on other compounds discuss the inhibition of cytokine production, including IFN-γ and IL-4, in the context of immunomodulatory activity science.govnih.gov, specific detailed data on this compound's direct inhibitory effects on IFN-γ and IL-4 secretion from the provided search results is not extensively detailed. However, bergenin's role in downregulating inflammatory factors like TNF-α, IL-6, and IL-1β via the PPAR-γ pathway in hepatic models nih.govsemanticscholar.orgresearchgate.net suggests a broader anti-inflammatory and immunomodulatory capacity that could extend to other cytokines.

Other Investigated Biological Activities and Underlying Mechanisms

Beyond hepatoprotective and immunomodulatory effects, preclinical studies have explored other biological activities of this compound. These include antiviral, antifungal, antitussive, antiplasmodial, anti-inflammatory, antiarrhythmic, antitumor, antiulcerogenic, antidiabetic, and wound healing properties. frontiersin.orgnih.govresearchgate.net. This compound has been shown to inhibit the proliferation of human cancer cells by inducing intracellular reactive oxygen species (ROS) production, causing DNA damage, and leading to cell cycle arrest by blocking signaling pathways. frontiersin.org. Its antioxidant properties are also considered to contribute to various effects, such as protecting against oxidative stress in embryonic rat cardiomyocytes (H9c2 cells) in a model of acute myocardial infarction by decreasing ROS and MDA production and increasing SOD levels. frontiersin.org. This compound's anti-inflammatory effects may involve the reduction of cyclooxygenase-2 (COX-2) activity and the inhibition of pro-inflammatory mediators. researchgate.net.

Anti-Urolithiatic Pathophysiological Modulation

Bergenin has demonstrated anti-urolithiatic potential in preclinical models, particularly in studies involving Bergenia ligulata, a plant rich in bergenin nih.govresearchgate.net. The mechanism is thought to involve the hydrolysis product of bergenin, 4-O-methylglycoside (4-OMG). This derivative possesses a negatively charged free carboxylate group that can bind to the calcium site of calcium oxalate (B1200264) (CaOx) crystals, thereby inhibiting their precipitation and preventing renal stone formation nih.govresearchgate.net.

Preclinical studies in ethylene (B1197577) glycol-induced hyperoxaluric rats have shown that oral administration of bergenin ameliorated damage to mitochondrial complexes and alleviated oxidative stress, indicating its effectiveness against urolithiasis nih.gov. In vitro studies using renal epithelial cells (NRK-52E) have also shown that extracts containing bergenin significantly inhibit the nucleation and aggregation of calcium oxalate crystals and can modulate crystal structure, converting the more harmful calcium oxalate monohydrate (COM) to the less pernicious calcium oxalate dihydrate (COD) form nih.gov. Furthermore, studies in rats treated with Bergenia ligulata extracts demonstrated a reduction in CaC₂O₄ crystal deposition in renal tubules and improved renal function nih.gov. Methanolic extracts containing bergenin have also shown dissolution effects on urinary calculi in the kidney and urine constituents in rats researchgate.net.

Key findings from preclinical anti-urolithiatic studies:

ModelKey FindingMechanism/Effect
Ethylene glycol-induced hyperoxaluric ratsAmelioration of mitochondrial damage and oxidative stress. nih.govPotential effectiveness against urolithiasis. nih.gov
Renal epithelial NRK-52E cells (in vitro)Significant inhibition of calcium oxalate crystal nucleation and aggregation. nih.govModulation of crystal structure (COM to COD). nih.gov
Ethylene glycol-induced urolithiasis ratsPrevention of CaC₂O₄ crystal deposition in renal tubules; improved renal function. nih.govInhibition of crystal deposition. nih.gov
Rats treated with B. ligulata extractsDissolution of urinary calculi in kidney and urine. researchgate.netDirect dissolution effect. researchgate.net
In vitro (homogeneous precipitation)Inhibition of calcium oxalate monohydrate and hydrogen phosphate (B84403) dehydrate crystal formation. nih.govresearchgate.netBinding to calcium sites on crystals via 4-OMG; inhibition of precipitation. nih.govresearchgate.net

Anti-Hyperuricemic Mechanisms

Bergenin has demonstrated anti-hyperuricemic effects in preclinical models by influencing uric acid metabolism and excretion nih.gov. Studies in hyperuricemic mice showed that bergenin reduced serum urate levels by promoting uric acid excretion in both the kidneys and the gut nih.gov.

The proposed mechanisms involve the regulation of uric acid transporters. Bergenin treatment increased the expression of ABCG2 (ATP-binding cassette subfamily G member 2) in both the kidneys and intestine nih.gov. ABCG2 is a transporter involved in the excretion of uric acid nih.gov. Additionally, bergenin suppressed the expression of SLC2A9 (solute carrier family 2 member 9) in the kidney while increasing its expression in the intestine nih.gov. SLC2A9 is another transporter involved in uric acid transport; its varied regulation by bergenin in different tissues contributes to the net increase in uric acid excretion nih.gov.

Further mechanistic insights suggest that bergenin promotes ABCG2 and SLC2A9 expression in the intestine by activating PPARγ (Peroxisome proliferator-activated receptor gamma) nih.gov. In the kidneys, bergenin suppresses SLC2A9 expression by preventing the nuclear translocation of p53 nih.gov. These actions collectively facilitate uric acid excretion via both renal and gut pathways nih.gov.

Beyond transporter modulation, bergenin also reduced serum levels of pro-inflammatory cytokines, such as IL-1β, TNF-α, and IL-6, in hyperuricemic mice, which are often elevated in this condition nih.gov. This suggests an additional anti-inflammatory component to its anti-hyperuricemic effects nih.gov.

Key findings from preclinical anti-hyperuricemic studies:

ModelKey FindingMechanism/Effect
Hyperuricemic miceReduced serum urate levels. nih.govPromotion of renal and gut uric acid excretion. nih.gov
Hyperuricemic miceIncreased ABCG2 expression (kidneys, intestine). nih.govActivation of PPARγ in the intestine; facilitates uric acid excretion. nih.gov
Hyperuricemic miceSuppressed SLC2A9 expression (kidney). nih.govPrevention of nuclear translocation of p53; facilitates uric acid excretion. nih.gov
Hyperuricemic miceIncreased SLC2A9 expression (intestine). nih.govActivation of PPARγ in the intestine; facilitates uric acid excretion. nih.gov
Hyperuricemic miceReduced serum IL-1β, TNF-α, and IL-6 levels. nih.govAnti-inflammatory effect, potentially contributing to the management of hyperuricemia-associated inflammation. nih.gov

Anti-Bradykinin Receptor Interactions

Bradykinin (B550075) receptors (B1 and B2) are G protein-coupled receptors involved in various physiological processes, including inflammation and pain nih.govbiorxiv.org. The B2 receptor is constitutively expressed, while the B1 receptor is inducible and upregulated during inflammation or tissue injury nih.gov.

The provided search results mention that bergenin possesses anti-bradykinin properties mdpi.comresearchgate.net. However, detailed preclinical mechanistic investigations specifically describing how bergenin interacts with or modulates bradykinin receptors were not found within the provided snippets. One result discusses the mechanism of bradykinin-induced vasodilation via B2 receptors in renal efferent arterioles, but this is a general mechanism of bradykinin, not an interaction with bergenin nih.gov. Another result details the molecular basis for kinin selectivity and activation of human bradykinin receptors based on G protein complex structures, but does not mention bergenin biorxiv.org.

Anti-Infective Modalities (Antiviral, Antibacterial, Antifungal, Anti-parasitic)

Bergenin has demonstrated a range of anti-infective properties in preclinical studies, including antiviral, antibacterial, antifungal, and anti-parasitic activities frontiersin.orgmdpi.comresearchgate.netnih.govnih.gov.

Regarding antibacterial activity, bergenin is described as a natural antibacterial agent researchgate.netpatsnap.com. Its mechanisms may involve disrupting microbial cell walls and membranes, leading to cell lysis, and inhibiting the synthesis of nucleic acids and proteins in microbes, thereby impeding their growth patsnap.com. Preclinical in vitro studies have confirmed the antibacterial potential of plant extracts containing bergenin against various bacterial strains mdpi.comnih.gov.

Bergenin also exhibits antifungal properties frontiersin.orgresearchgate.netnih.govnih.govresearchgate.net. It is described as a natural antifungal agent researchgate.net. Preclinical studies have shown antifungal potential of extracts containing bergenin against various fungi mdpi.com.

Antiviral and anti-parasitic (specifically antiplasmodial) activities of bergenin have also been reported in preclinical contexts frontiersin.orgresearchgate.netnih.govnih.gov. While these activities are mentioned, the specific detailed mechanisms underlying bergenin's antiviral and anti-parasitic effects in preclinical models are not explicitly elaborated in the provided search results.

Key findings from preclinical anti-infective studies:

ModalityKey FindingProposed Mechanism/Effect
AntibacterialDemonstrated activity against various bacterial strains (in vitro). mdpi.comnih.govDisruption of microbial cell walls and membranes; inhibition of nucleic acid and protein synthesis. patsnap.com
AntifungalDemonstrated activity against various fungi (in vitro). mdpi.comDescribed as a natural antifungal agent. researchgate.net Specific mechanisms not detailed in provided snippets.
AntiviralReported activity in preclinical contexts. frontiersin.orgresearchgate.netnih.govnih.govActivity reported, but specific mechanisms not detailed in provided snippets.
Anti-parasiticReported antiplasmodial activity in preclinical contexts. frontiersin.orgresearchgate.netnih.govnih.govActivity reported, but specific mechanisms not detailed in provided snippets.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound201412
Bergenin66065
Water962
4-O-methyl gallic acid64561
Calcium oxalate101155
Uric acid1175
Bradykinin107007

This compound, a C-glucoside of 4-O-methyl gallic acid, is a natural compound isolated from various medicinal plants nih.govwikipedia.orgfrontiersin.org. Preclinical research has explored a range of its biological activities, focusing on the underlying mechanisms of action. These investigations provide crucial insights into the potential therapeutic applications of bergenin.

Anti-Urolithiatic Pathophysiological Modulation

Bergenin has shown promise as an anti-urolithiatic agent in preclinical studies, particularly those involving extracts from Bergenia ligulata, a plant known to contain bergenin nih.govresearchgate.net. The anti-urolithiatic activity is attributed, in part, to 4-O-methylglycoside (4-OMG), a hydrolysis product of bergenin nih.govresearchgate.net. This derivative possesses a negatively charged carboxylate group that can interact with calcium oxalate (CaOx) crystals, thereby inhibiting their precipitation and growth, a key step in kidney stone formation nih.govresearchgate.net.

Studies in ethylene glycol-induced hyperoxaluric rats demonstrated that bergenin treatment helped to mitigate damage to mitochondrial complexes and reduce oxidative stress, suggesting a protective effect against urolithiasis nih.gov. In vitro experiments using renal epithelial NRK-52E cells indicated that extracts containing bergenin significantly inhibited the nucleation and aggregation of calcium oxalate crystals nih.gov. Furthermore, these extracts were shown to modulate the crystal structure, promoting the conversion of the more pathogenic calcium oxalate monohydrate (COM) to the less harmful calcium oxalate dihydrate (COD) nih.gov. Preclinical evaluations in rats treated with Bergenia ligulata extracts revealed a reduction in the deposition of CaC₂O₄ crystals within renal tubules and an improvement in kidney function nih.gov. Methanolic extracts containing bergenin have also been reported to facilitate the dissolution of urinary calculi in both kidney tissue and urine researchgate.net.

Key findings from preclinical anti-urolithiatic studies:

ModelKey FindingMechanism/Effect
Ethylene glycol-induced hyperoxaluric ratsAmelioration of mitochondrial damage and oxidative stress. nih.govPotential effectiveness against urolithiasis. nih.gov
Renal epithelial NRK-52E cells (in vitro)Significant inhibition of calcium oxalate crystal nucleation and aggregation. nih.govModulation of crystal structure (COM to COD). nih.gov
Ethylene glycol-induced urolithiasis ratsPrevention of CaC₂O₄ crystal deposition in renal tubules; improved renal function. nih.govInhibition of crystal deposition. nih.gov
Rats treated with B. ligulata extractsDissolution of urinary calculi in kidney and urine. researchgate.netDirect dissolution effect. researchgate.net
In vitro (homogeneous precipitation)Inhibition of calcium oxalate monohydrate and hydrogen phosphate dehydrate crystal formation. nih.govresearchgate.netBinding to calcium sites on crystals via 4-OMG; inhibition of precipitation. nih.govresearchgate.net

Anti-Hyperuricemic Mechanisms

Preclinical investigations have highlighted bergenin's anti-hyperuricemic properties, demonstrating its ability to lower serum urate levels in animal models nih.gov. Studies in hyperuricemic mice showed that bergenin achieved this effect by enhancing the excretion of uric acid through both renal and intestinal pathways nih.gov.

The mechanisms underlying this effect involve the modulation of key uric acid transporters. Bergenin treatment led to an increased expression of ABCG2 (ATP-binding cassette subfamily G member 2), a transporter facilitating uric acid excretion, in both kidney and intestinal tissues nih.gov. Bergenin also influenced the expression of SLC2A9 (solute carrier family 2 member 9), another transporter involved in uric acid transport, by suppressing its expression in the kidney while increasing it in the intestine nih.gov. This differential regulation contributes to a net increase in uric acid elimination nih.gov.

Further mechanistic studies suggest that bergenin promotes the expression of ABCG2 and SLC2A9 in the intestine via the activation of PPARγ nih.gov. In the kidneys, the suppression of SLC2A9 expression by bergenin is linked to the prevention of p53 nuclear translocation nih.gov. These actions collectively support increased uric acid excretion through both major excretory routes nih.gov.

In addition to its effects on uric acid transporters, bergenin treatment in hyperuricemic mice resulted in reduced serum concentrations of pro-inflammatory cytokines, including IL-1β, TNF-α, and IL-6 nih.gov. This suggests that bergenin may also attenuate the inflammatory response often associated with hyperuricemia nih.gov.

Key findings from preclinical anti-hyperuricemic studies:

ModelKey FindingMechanism/Effect
Hyperuricemic miceReduced serum urate levels. nih.govPromotion of renal and gut uric acid excretion. nih.gov
Hyperuricemic miceIncreased ABCG2 expression (kidneys, intestine). nih.govActivation of PPARγ in the intestine; facilitates uric acid excretion. nih.gov
Hyperuricemic miceSuppressed SLC2A9 expression (kidney). nih.govPrevention of nuclear translocation of p53; facilitates uric acid excretion. nih.gov
Hyperuricemic miceIncreased SLC2A9 expression (intestine). nih.govActivation of PPARγ in the intestine; facilitates uric acid excretion. nih.gov
Hyperuricemic miceReduced serum IL-1β, TNF-α, and IL-6 levels. nih.govAnti-inflammatory effect, potentially contributing to the management of hyperuricemia-associated inflammation. nih.gov

Anti-Infective Modalities (Antiviral, Antibacterial, Antifungal, Anti-parasitic)

Bergenin has demonstrated a broad spectrum of anti-infective activities in preclinical settings, including antiviral, antibacterial, antifungal, and anti-parasitic effects frontiersin.orgmdpi.comresearchgate.netnih.govnih.gov.

In terms of antibacterial activity, bergenin is recognized as a natural antibacterial agent researchgate.netpatsnap.com. Proposed mechanisms include the disruption of microbial cell walls and membranes, leading to cell lysis, and the inhibition of nucleic acid and protein synthesis, which impedes microbial growth patsnap.com. Preclinical in vitro studies have supported the antibacterial potential of plant extracts containing bergenin against various bacterial species mdpi.comnih.gov.

Bergenin also exhibits antifungal properties and is described as a natural antifungal agent frontiersin.orgresearchgate.netnih.govnih.govresearchgate.net. Preclinical studies have reported the antifungal potential of extracts containing bergenin against a range of fungi mdpi.com.

Furthermore, preclinical reports indicate antiviral and anti-parasitic activities, specifically antiplasmodial effects, for bergenin frontiersin.orgresearchgate.netnih.govnih.gov. While these activities are noted, the specific detailed mechanisms by which bergenin exerts its antiviral and anti-parasitic effects in preclinical models are not explicitly described in the provided search results.

Key findings from preclinical anti-infective studies:

ModalityKey FindingProposed Mechanism/Effect
AntibacterialDemonstrated activity against various bacterial strains (in vitro). mdpi.comnih.govDisruption of microbial cell walls and membranes; inhibition of nucleic acid and protein synthesis. patsnap.com
AntifungalDemonstrated activity against various fungi (in vitro). mdpi.comDescribed as a natural antifungal agent. researchgate.net Specific mechanisms not detailed in provided snippets.
AntiviralReported activity in preclinical contexts. frontiersin.orgresearchgate.netnih.govnih.govActivity reported, but specific mechanisms not detailed in provided snippets.
Anti-parasiticReported antiplasmodial activity in preclinical contexts. frontiersin.orgresearchgate.netnih.govnih.govActivity reported, but specific mechanisms not detailed in provided snippets.

Analytical Characterization and Quantification Methodologies for Bergenin

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of Bergenin (B1666849). By analyzing the interaction of the molecule with electromagnetic radiation, these techniques provide detailed information about its functional groups and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete structural elucidation of Bergenin. researchgate.netslideshare.netnih.gov One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides essential information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

¹H NMR spectra of Bergenin show characteristic signals for its aromatic proton and the protons within the glucose moiety. researchgate.net For instance, the aromatic proton (H-7) typically appears as a singlet in the downfield region. The signals for the sugar protons are observed in the range of approximately 3.4 to 5.0 ppm. researchgate.net

¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shifts for each carbon atom in the structure. The glycosidic units are typically observed in the range of δC 62.6–83.0 ppm. researchgate.net The signals for the aromatic carbons and the carbonyl group appear further downfield.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed for the unambiguous assignment of all proton and carbon signals and to confirm the connectivity between different parts of the molecule. researchgate.netslideshare.net This comprehensive analysis confirms the identity of the compound as Bergenin. researchgate.net

Below is a table summarizing typical NMR spectral data for Bergenin.

Atom No.¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
23.60 (m)75.8
33.49 (dd)71.3
43.99 (dd)73.1
4a4.99 (dd)80.5
6-164.2
6a-118.0
76.48 (m)109.8
8-151.2
9-141.1
10-148.1
10a-115.6
10b5.68 (d)81.9
113.80 (d)61.8
12 (OCH₃)3.76 (s)60.2

Note: Chemical shifts can vary slightly depending on the solvent used.

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the Bergenin molecule. youtube.comnih.gov The FTIR spectrum of Bergenin displays characteristic absorption bands corresponding to its various structural features. researchgate.netresearchgate.net Key absorption bands typically observed include:

A broad band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibrations from the multiple hydroxyl groups.

A sharp peak around 1700-1680 cm⁻¹, corresponding to the C=O stretching vibration of the lactone group.

Bands in the 1620-1580 cm⁻¹ region, attributed to the C=C stretching vibrations of the aromatic ring.

Absorptions in the 1250-1000 cm⁻¹ range, which are indicative of C-O stretching vibrations.

These spectral fingerprints help to confirm the presence of the key functional moieties within the Bergenin structure. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the Bergenin molecule, particularly related to its aromatic system. The UV spectrum of Bergenin typically exhibits two main absorption maxima (λmax). researchgate.net These are generally observed at approximately 220 nm and 275 nm. researchgate.netingentaconnect.com The absorption band at 275 nm is characteristic of the phenolic chromophore present in the molecule. This technique is often used for preliminary identification and for quantification in HPLC analysis where a UV detector is employed. ingentaconnect.combvsalud.org

Chromatographic Methods for Identification and Quantification

Chromatographic techniques are essential for separating Bergenin from complex mixtures, such as plant extracts, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP-HPLC) mode, is the most widely used method for the quantification of Bergenin. ingentaconnect.combvsalud.orgkoreascience.krresearchgate.net These methods are valued for their accuracy, precision, and reproducibility. nih.gov

In a typical RP-HPLC setup, a C18 column is used as the stationary phase. ingentaconnect.comkoreascience.krnih.govepa.gov The mobile phase often consists of a mixture of an aqueous solvent (like water, often acidified with acetic acid or phosphoric acid to improve peak shape) and an organic solvent such as methanol (B129727) or acetonitrile. ingentaconnect.comkoreascience.krnih.gov Detection is commonly performed using a UV detector set at one of Bergenin's absorption maxima, typically 275 nm or 220 nm. ingentaconnect.combvsalud.orgkoreascience.krepa.gov The retention time under specific chromatographic conditions is a key parameter for the identification of Bergenin. ingentaconnect.com Method validation according to ICH guidelines typically demonstrates good linearity, with correlation coefficients (r²) often exceeding 0.99. ingentaconnect.comkoreascience.krnih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) offers advantages over conventional HPLC, providing faster analysis times and improved resolution without requiring ultra-high pressures. researchgate.net

The table below summarizes parameters from various validated HPLC methods for Bergenin quantification.

ColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Linearity RangeReference
Agilent Eclipse XDB-C18Water: Methanol: Acetic Acid (62.5:37:0.5 v/v/v)1.02755-200 µg/mL bvsalud.orgkoreascience.krresearchgate.net
Phenomenex Gemini C18Acetonitrile: Water (30:70 v/v)0.82750.25-2.5 µg/mL
C18 ColumnMethanol: Water (20:80, v/v, pH 2.50)Not Specified2750.3-100 µg/mL ingentaconnect.com
C18 ColumnMethanol: Water (22:78, v/v)0.82200.25-50 µg/mL epa.gov

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the determination of Bergenin, especially in complex biological matrices like plasma. nih.govnih.govnih.govresearchgate.net This technique combines the separation power of HPLC with the mass analysis capabilities of a triple-quadrupole mass spectrometer. nih.govnih.gov

The analysis is typically performed using an electrospray ionization (ESI) source, often in the negative ion mode. nih.govnih.govnih.gov Quantification is achieved through multiple reaction monitoring (MRM), which enhances selectivity by monitoring a specific precursor-to-product ion transition. nih.govnih.govnih.gov For Bergenin, a common transition monitored is from the deprotonated molecule [M-H]⁻ at m/z 327.3 to a specific fragment ion, such as m/z 192.0 or m/z 312.3. nih.govnih.govnih.gov These methods offer very low limits of quantification (LLOQ), often in the range of 0.25 to 1.00 ng/mL, making them suitable for pharmacokinetic studies. nih.govnih.govresearchgate.net

ParameterDescription
Chromatography Reverse-phase HPLC (e.g., C18 column) nih.govnih.gov
Ionization Electrospray Ionization (ESI), typically negative mode nih.govnih.govnih.gov
Detection Mode Multiple Reaction Monitoring (MRM) nih.govnih.govnih.gov
Precursor Ion [M-H]⁻ (m/z) 327.3 or 326.9 nih.govnih.govnih.gov
Product Ion (m/z) 192.0 or 312.3 nih.govnih.gov
Linearity Range 1.00–2000 ng/mL or 3-1000 ng/mL nih.govnih.govnih.gov
Lower Limit of Quantification (LLOQ) 0.25 - 1.00 ng/mL nih.govnih.govresearchgate.net

Analytical Method Validation and Quality Control Parameters

Validation of an analytical method is crucial to ensure that it is suitable for its intended purpose and provides reliable, reproducible, and accurate results. The validation process for methods used to quantify bergenin follows guidelines set by the International Council for Harmonisation (ICH). nih.gov Key parameters include linearity, sensitivity (LOD and LOQ), accuracy, precision, and robustness. jfda-online.commdpi.com

Linearity and Range : This parameter establishes the relationship between the concentration of the analyte and the analytical signal. For bergenin, linearity is typically demonstrated by preparing a series of standard solutions at different concentrations and plotting a calibration curve. For an RP-HPLC method, a linear response was observed in the concentration range of 5–200 µg/mL with a correlation coefficient (r²) of 0.9952. jfda-online.commdpi.com An LC-MS/MS method for bergenin in plasma showed good linearity (r² > 0.99) over a range of 1.00–2000 ng/mL. colostate.edu

Sensitivity : The sensitivity of the method is determined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). LOD is the lowest concentration of an analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. For an RP-HPLC method, the LOD and LOQ for bergenin were found to be 0.00947 µg/mL and 0.02869 µg/mL, respectively, indicating high sensitivity. jfda-online.commdpi.com For a more sensitive LC-MS/MS method in human plasma, the LOQ was 0.25 ng/mL. colostate.edu

Accuracy : Accuracy is assessed by determining the closeness of the measured value to the true value, often through recovery studies. Known amounts of standard bergenin are added to a sample (spiking), and the percentage of the analyte recovered is calculated. Recovery values for bergenin are typically expected to be within a range of 98-102%. Studies have reported recovery rates of 99.99–100% for an HPLC method, indicating excellent accuracy. jfda-online.commdpi.com

Precision : Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Intra-day precision (Repeatability) involves analyzing the same sample multiple times on the same day.

Inter-day precision (Intermediate Precision) involves the analysis being repeated on different days by different analysts or with different equipment. For a validated LC-MS/MS method, the intra- and inter-day precision (as RSD) was no more than 11.8%. colostate.edu

Robustness : This is the ability of a method to remain unaffected by small, deliberate variations in method parameters, such as changes in mobile phase composition, pH, column temperature, or flow rate. This ensures the method's reliability during routine use. jfda-online.com

Quantitative Analysis in Biological Matrices and Plant Extracts

Validated analytical methods are essential for the accurate quantification of bergenin in complex samples like plant extracts and biological fluids.

The quantification of bergenin in plant materials is crucial for the standardization and quality control of herbal products. youtube.comnih.gov HPTLC and HPLC are commonly employed for this purpose. For instance, a validated RP-HPLC method was used to determine the bergenin content in different parts of the Bergenia ciliata plant. The analysis revealed that the methanol extract of the rhizomes contained the highest concentration of bergenin (19.4%), compared to the roots (9.2%) and leaves (6.9%). jfda-online.commdpi.com Similarly, HPTLC analysis of Bergenia ligulata extracts found the bergenin content to be 5.51% in the methanolic extract and 5.76% in the acetone extract. mdpi.comyoutube.comnih.gov In another study on Endopleura uchi, methanol extraction yielded higher amounts of bergenin from the bark (4.75%), leaves (3.75%), and twigs (3.44%) compared to aqueous extracts. semanticscholar.org

Table 2: Quantitative Analysis of Bergenin in Plant Extracts

Plant Species Plant Part Extraction Solvent Analytical Method Bergenin Content (%) Source(s)
Bergenia ciliata Rhizomes Methanol RP-HPLC 19.4 jfda-online.commdpi.com
Bergenia ciliata Roots Methanol RP-HPLC 9.2 jfda-online.commdpi.com
Bergenia ciliata Leaves Methanol RP-HPLC 6.9 jfda-online.commdpi.com
Bergenia ligulata Rhizome Methanol HPTLC 5.51 ± 0.14 youtube.comnih.gov
Bergenia ligulata Rhizome Acetone HPTLC 5.76 ± 0.16 youtube.comnih.gov
Endopleura uchi Bark Methanol Not Specified 4.75 semanticscholar.org
Endopleura uchi Leaves Methanol Not Specified 3.75 semanticscholar.org

For pharmacokinetic studies, the quantification of bergenin in biological matrices such as plasma is necessary. colostate.edu Biological samples are complex and often contain very low concentrations of the analyte, requiring highly sensitive and selective methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). colostate.edu A validated LC-MS/MS method was successfully used to determine the concentration of bergenin in rat plasma following oral administration of a Bergenia purpurascens extract. colostate.edu The sample preparation typically involves protein precipitation with acetonitrile, followed by chromatographic separation and detection using multiple-reaction monitoring (MRM) for high specificity. colostate.edu This method was sensitive enough to detect bergenin in plasma as early as 10 minutes after administration, with a mean peak concentration (Cmax) of 275 ± 164 ng/mL reached at a Tmax of 0.292 ± 0.102 hours. colostate.edu The challenges in analyzing biological matrices include potential interference from endogenous compounds and the need for efficient extraction and pre-concentration steps to achieve the required sensitivity.

Degradation and Stability Studies of Bergenin Hydrate

Microbial Degradation Pathways of Bergenin (B1666849) C-Glycoside

Microbial degradation of bergenin involves the transformation of its unique dihydroisocoumarin structure, which includes a C-glucoside of 4-O-methylgallic acid. Studies have investigated the metabolic fate of this plant C-glycosyl compound by soil microorganisms. tandfonline.com

Identification of Microbial Metabolites and Intermediates

Research has identified at least two major degradation products of bergenin by a strain of soil bacteria isolated from the rhizosphere of Bergenia crassifolia. tandfonline.com One of these products was identified as 4-O-methylgallic acid (compound I), which is the aglycone of bergenin. tandfonline.com

Another significant metabolite, tentatively named compound X, has a structure believed to be closely related to bergenin. tandfonline.com Compound X is potentially an intermediate in the degradation pathway, as 4-O-methylgallic acid (compound I) could be efficiently formed from it in replacement cultures. tandfonline.com Time-course analysis of bergenin degradation has shown the early formation of compound X, followed by the accumulation of compound I. tandfonline.com

In replacement cultures supplied with 4-O-methylgallic acid, gallic acid was also detected as a metabolite. tandfonline.com This suggests a possible degradation pathway where bergenin is initially broken down into 4-O-methylgallic acid, which can then be further metabolized to gallic acid. tandfonline.com

Enzymatic Processes in C-Glycoside Linkage Cleavage

The microbial degradation of bergenin, particularly the cleavage of its C-glycoside linkage, represents a notable example of the biological breakdown of plant phenolic C-glycosides. tandfonline.com While the specific enzymes involved in the C-glycoside cleavage of bergenin have not been fully elucidated, preliminary experiments using a cell-free system from the degrading bacterium did not result in the formation of 4-O-methylgallic acid from bergenin. tandfonline.com This suggests that the reaction responsible for cleaving the C-glycoside linkage may require the regeneration of a cofactor or be associated with the intact cellular structure. tandfonline.com

The enzymatic cleavage of C-glycosidic bonds is a specialized process, and the reaction mechanism for the C-C bond cleavage in C-glycosides is still being investigated. jmb.or.krnih.gov Biological metabolism of C-glycosides often begins with the oxidation of the glycosyl moiety, leading to a 3-oxo-C-glycoside, which is then further metabolized by enzymes responsible for the glycosidic C-C bond cleavage. jmb.or.krnih.gov This initial oxidation step is enzyme-catalyzed and requires cofactors like NAD+ or FAD. jmb.or.krfrontiersin.org However, the precise enzymatic mechanism for the subsequent C-C bond cleavage remains less clear. jmb.or.krnih.gov

Chemical Stability Profiles in Aqueous Solutions (pH-Dependent Hydrolysis)

Bergenin is sensitive to hydrolysis in neutral and alkaline solutions, following pseudo first-order kinetics. nih.govresearchgate.net This pH-dependent hydrolysis results in the opening of the lactone ring of bergenin. researchgate.net

Studies on the pH-dependent stability of bergenin have shown that it is stable under acidic pH conditions. researchgate.net However, it is unstable at neutral and basic pH, where hydrolysis occurs. researchgate.net This suggests that bergenin or formulations containing it should be protected from intestinal environments, which are typically neutral to alkaline. researchgate.net

While specific quantitative data on the rate of hydrolysis across a wide pH range was not extensively detailed in the provided snippets, the general trend indicates increased sensitivity to degradation as pH increases from neutral to alkaline. nih.govresearchgate.netresearchgate.net

Solid-State Stability Investigations

Investigations into the solid-state stability of bergenin have shown that the compound is not hygroscopic and is stable when exposed to heat and humidity. nih.govresearchgate.netresearchgate.net

Studies evaluating the physical stability of bergenin in nanoformulations stored under different conditions have also provided insights into its solid-state characteristics. mdpi.com An optimized nanoformulation of bergenin remained stable at 5 ± 3 °C, 25 ± 2 °C, and at 40 ± 2 °C / 75 ± 5% relative humidity for up to 3 months. mdpi.com However, a significant increase in particle size was observed in formulations stored at 40 °C for three months, although this relates to the formulation's physical stability rather than the intrinsic chemical stability of solid bergenin itself. mdpi.com

Pure bergenin exhibits intense diffraction peaks in X-ray diffraction analysis, indicative of its crystalline nature. mdpi.com These peaks are also present in physical mixtures containing bergenin. mdpi.com

Based on available information, bergenin demonstrates good solid-state stability under typical storage conditions regarding hygroscopicity, heat, and humidity. nih.govresearchgate.netresearchgate.net

Advanced Drug Delivery Systems Research for Bergenin

Innovative Formulation Strategies for Enhanced Bioavailability and Efficacy

Innovative formulation strategies for bergenin (B1666849) focus on improving its absorption, stability, and targeted delivery. These approaches include the development of nanoparticle-based systems, prodrugs, and controlled-release formulations. mdpi.comresearchgate.netnih.gov

Nanoparticle-Based Delivery Platforms (Polymeric Nanoparticles, Nanostructured Lipid Carriers, Niosomal Vesicles)

Nanoparticle-based delivery platforms have emerged as promising carriers for bergenin to address its solubility and bioavailability challenges. mdpi.comresearchgate.netnih.govfrontiersin.org These systems can encapsulate bergenin, protect it from degradation, and facilitate its transport across biological barriers. nih.govresearchgate.netresearchgate.net

Polymeric Nanoparticles: Polymeric nanoparticles, such as those fabricated using Eudragit® L100, have been investigated for bergenin delivery. Bergenin-loaded Eudragit® L100 nanoparticles (BN-NP) have been successfully fabricated via nanoprecipitation to improve solubility. mdpi.comnih.gov Optimized BN-NP formulations have shown desirable particle sizes and entrapment efficiencies, indicating their potential for enhanced delivery. mdpi.comnih.gov Another study explored bergenin-loaded bovine serum albumin nanoparticles (BG@BSA NPs) for the treatment of acute lung injury, demonstrating their ability to reduce inflammation in in vivo models. nih.gov Gum xanthan stabilized silver nanoparticles have also been reported as a nano-cargo for bergenin delivery, showing anti-arthritic activity. rsc.orgresearchgate.net

Nanostructured Lipid Carriers (NLCs): NLCs have been developed to improve the oral delivery of bergenin. researchgate.netnih.gov Studies have shown that bergenin-loaded NLCs can achieve high drug encapsulation efficiencies. nih.govresearchgate.net These formulations have demonstrated improved drug release compared to pure bergenin solutions. nih.govresearchgate.net Research on NLCs prepared with varying concentrations of bergenin has indicated their potential for enhanced anti-inflammatory effects. nih.govresearchgate.net

Niosomal Vesicles: Niosomes, non-ionic surfactant vesicles, are also being explored as carriers for bergenin. While specific studies on bergenin-loaded niosomes were not extensively detailed in the search results, niosomes in general have been investigated for enhancing the entrapment efficiency and controlled release of various compounds. researchgate.net

Prodrug Design and Development

Prodrug strategies involve chemically modifying the bergenin molecule to improve its physicochemical properties, such as lipophilicity and stability, which can lead to enhanced absorption and bioavailability. mdpi.comresearchgate.netnih.govresearchgate.net Various ester and ether prodrugs of bergenin have been synthesized and evaluated for improved lipophilicity and stability in different media, including plasma. nih.gov An acetyl ester prodrug of bergenin has shown promise due to its stability in gastric and intestinal pH conditions and its ability to convert back to the parent compound in plasma. nih.gov Carbonate prodrugs, which involve attaching a carbonate moiety to hydroxyl or carboxyl groups of the parent drug, are also being explored for improving physicochemical properties. google.comgoogle.com

Controlled and Extended Release Systems

Controlled and extended-release formulations aim to maintain therapeutic drug levels over a prolonged period, reducing the frequency of administration and potentially minimizing fluctuations in drug concentration. dntb.gov.uaspecac.comtg.org.au Bergenin has been formulated into extended-release core tablets as part of a gastric floating drug-delivery system. researchgate.net This system aimed to provide sustained release of bergenin, improving its absorption at the absorption site. researchgate.net The optimized gastric floating drug-delivery system demonstrated sustained release of bergenin for 12 hours in in vitro studies. researchgate.net

Application of Biomaterials and Biological Scaffolds for Targeted Delivery

Biomaterials and biological scaffolds are being investigated for the targeted delivery of bergenin, particularly in regenerative medicine and localized treatment applications. qau.edu.pk A three-dimensional (3D) biological scaffold incorporating bergenin has been developed using 3D bioprinting techniques for the treatment of neuroinflammation in cerebral hemorrhage. researchgate.netnih.govnih.gov This scaffold, composed of a photocurable hydrogel, decellularized brain matrix (dECM), and silk fibroin, demonstrated sustained release of bergenin and improved drug retention at the site of injury. researchgate.netnih.govnih.gov The scaffold effectively reduced inflammatory markers and promoted the activation of protective signaling pathways in in vivo models. researchgate.netnih.govnih.gov

Physicochemical and Morphological Characterization of Advanced Formulations

Characterization of advanced bergenin formulations is crucial to evaluate their physical and chemical properties, ensuring quality, stability, and performance. mdpi.comnih.govresearchgate.net

Particle Size Distribution and Morphological Analysis

Particle size distribution and morphological analysis are essential characterization techniques for nanoparticle-based bergenin formulations. researchgate.netresearchgate.net These parameters significantly influence the in vivo behavior of nanoparticles, including their circulation time, tissue distribution, and cellular uptake. researchgate.netmdpi.com

Studies on bergenin-loaded polymeric nanoparticles have reported mean particle sizes in the nanometer range. For instance, optimized bergenin-loaded Eudragit® L100 nanoparticles had a mean particle size of 86.17 ± 2.1 nm with a polydispersity index (PDI) of 0.30 ± 0.03. mdpi.comnih.gov Morphological analysis using techniques like scanning electron microscopy (SEM) and transmission electron microscopy (TEM) has confirmed the spherical nature of these nanoparticles. mdpi.comnih.gov

Nanostructured Lipid Carriers (NLCs) of bergenin have also been characterized for particle size and morphology. Studies have reported polydispersed nanoparticles with varying particle sizes depending on the formulation composition. nih.govresearchgate.net Morphological analysis of bergenin-loaded NLCs has shown that the nanoparticles are mostly spherical, although some formulations might exhibit cuboidal shapes. nih.govresearchgate.net

The particle size and morphology of nanoparticle formulations are critical factors affecting their performance. A smaller particle size and uniform distribution are generally desirable for enhanced stability and improved biological interactions. researchgate.netmdpi.comirjweb.com Morphological analysis provides insights into the shape and surface characteristics of the nanoparticles, which can influence their cellular uptake and targeting efficiency. mdpi.comnih.govmdpi.combiomedpharmajournal.org

Here is a table summarizing some reported particle size data for bergenin nanoparticle formulations:

Formulation TypeParticle Size (approximate range or mean ± SD)Polydispersity Index (PDI) (approximate)MorphologySource
Bergenin-loaded Eudragit® L100 NPs86.17 ± 2.1 nm0.30 ± 0.03Spherical mdpi.comnih.gov
Bergenin-loaded BSA NPs124.26 nmNot specifiedNot specified nih.gov
Bergenin-loaded Silver NanoparticlesNot specified (nanoscale range)Not specifiedNot specified rsc.orgresearchgate.net
Bergenin-loaded NLCsPolydispersed (specific values vary)Not specified (polydispersed)Spherical/Cuboidal nih.govresearchgate.net

Detailed Research Findings:

Research on bergenin-loaded Eudragit® L100 nanoparticles demonstrated that the optimized formulation had a mean particle size of 86.17 ± 2.1 nm and a PDI of 0.30 ± 0.03. mdpi.comnih.gov Morphological analysis confirmed the spherical shape of these nanoparticles, with no signs of agglomeration. mdpi.comnih.gov The drug loading capacity and entrapment efficiency were calculated to be 16 ± 0.34% and 84 ± 1.3%, respectively. mdpi.comnih.gov

For bergenin-loaded NLCs, studies have reported high drug encapsulation efficiencies ranging from 94.26% to 99.50%. nih.govresearchgate.net Morphological analysis indicated that the nanoparticles were predominantly spherical, although a higher concentration of bergenin (50 mg batch) resulted in some cuboidal shapes. nih.govresearchgate.net The drug release from the NLC formulations was higher (up to 40%) compared to the pure bergenin solution (about 15%). nih.govresearchgate.net

Bergenin-loaded bovine serum albumin nanoparticles (BG@BSA NPs) were reported to have a mean particle size of 124.26 nm. nih.gov Morphological analysis using SEM and TEM confirmed the morphology of these nanoparticles. nih.gov

Drug Loading Capacity and Entrapment Efficiency

Drug loading capacity (DLC) and entrapment efficiency (EE) are critical parameters in evaluating the potential of advanced drug delivery systems for Bergenin. These metrics indicate the amount of drug that can be incorporated into the delivery system and the efficiency of this encapsulation process, respectively qau.edu.pkresearchgate.net.

Studies have investigated the DLC and EE of Bergenin in various nanoformulations. For instance, in the development of pH-sensitive Eudragit® L100 polymeric nanoparticles, the optimized formulation showed a drug loading capacity of 16 ± 0.34% and an entrapment efficiency of 84 ± 1.3% nih.gov. Another study focusing on nanostructured lipid carriers (NLCs) for Bergenin reported high drug encapsulation ranging from 94.26% to 99.50% across different Bergenin concentrations used in the preparation nih.gov. Optimized Bergenin-loaded NLCs have also demonstrated an entrapment efficiency of 93.44 ± 0.45% ijddt.com. These findings highlight the capability of different nanocarrier systems to effectively encapsulate Bergenin, which is crucial for improving its delivery and potentially its bioavailability mdpi.comnih.gov.

The following table summarizes some reported drug loading capacity and entrapment efficiency values for Bergenin in different formulations:

Formulation TypeDrug Loading Capacity (%)Entrapment Efficiency (%)Reference
Eudragit® L100 Polymeric Nanoparticles16 ± 0.3484 ± 1.3 nih.gov
Nanostructured Lipid Carriers (NLCs)Not specified94.26 - 99.50 nih.gov
Optimized Bergenin-NLCsNot specified93.44 ± 0.45 ijddt.com

Note: Specific drug loading capacity values were not consistently reported alongside entrapment efficiency in all cited studies.

Investigation of Drug-Excipient Interactions

Investigating drug-excipient interactions is a crucial step in preformulation and formulation development to ensure the stability and performance of the final dosage form pharmatutor.orgijnrd.org. Excipients, although often considered inert, can interact with the active pharmaceutical ingredient (API) physically or chemically, potentially affecting the drug's stability, dissolution rate, and bioavailability pharmatutor.orgijnrd.orgresearchgate.net.

For Bergenin formulations, techniques such as Fourier transform infrared spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) are commonly employed to assess potential interactions between Bergenin and the excipients used in the delivery systems nih.govnih.govpharmatutor.org. FTIR studies can reveal changes in functional groups or the formation of new chemical bonds, indicating chemical interactions nih.govijddt.compharmatutor.org. DSC can detect changes in thermal properties like melting point or glass transition temperature, which may suggest physical interactions or changes in the crystalline state nih.govpharmatutor.orgamericanpharmaceuticalreview.com.

Studies on Bergenin-loaded Eudragit® L100 nanoparticles using FTIR indicated no interaction between Bergenin and the excipients in the nanoformulation nih.gov. Similarly, FTIR analysis of Bergenin-nano-lipid carriers verified the existence of Bergenin within the NLCs and can be used to assess interactions ijddt.com. DSC analysis has also been used in the evaluation of Bergenin-loaded nanostructured lipid carriers to understand the thermal behavior and potential interactions nih.gov. These investigations are vital for selecting compatible excipients and ensuring the stability of Bergenin within the advanced delivery systems pharmatutor.orgijnrd.org.

Crystalline State Transformation within Formulations

The crystalline state of a drug can significantly influence its physicochemical properties, including solubility, dissolution rate, and stability researchgate.netamericanpharmaceuticalreview.com. Transformations in the crystalline state of Bergenin within advanced formulations can therefore impact the performance of the delivery system americanpharmaceuticalreview.com. Techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are used to analyze the crystalline state of the drug in formulations americanpharmaceuticalreview.comnih.govrsc.org.

Research on Bergenin formulations has shown that the crystalline nature of Bergenin can be altered during the preparation of advanced delivery systems. For example, crystallography studies on Bergenin-loaded Eudragit® L100 nanoparticles revealed that the crystalline nature of Bergenin was changed to amorphous within the nanoformulation nih.gov. The amorphous state generally exhibits higher solubility and faster dissolution rates compared to the crystalline form, which can be advantageous for improving the bioavailability of poorly soluble drugs like Bergenin americanpharmaceuticalreview.comijpsjournal.com.

Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) studies have also been employed to examine the crystalline state of encapsulated drugs in nanostructured lipid carriers (NLCs) and solid lipid nanoparticles (SLNs), with observations including the disappearance of the crystalline peak(s) of the encapsulated drug researchgate.net. This suggests that the drug may be dispersed in an amorphous or molecular state within the lipid matrix americanpharmaceuticalreview.comresearchgate.net.

The transformation of Bergenin to an amorphous state within formulations like nanoparticles and solid dispersions is a key strategy to enhance its solubility and dissolution rate, thereby potentially improving its absorption and therapeutic efficacy nih.govnih.govijpsjournal.com. Understanding and controlling these crystalline state transformations are essential aspects of developing stable and effective advanced drug delivery systems for Bergenin americanpharmaceuticalreview.com.

Computational Chemistry and in Silico Approaches for Bergenin Research

Molecular Docking Studies for Target Identification and Binding Affinity

Molecular docking is an in silico technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to form a stable complex. This method is widely applied to estimate the binding affinity between a small molecule, such as bergenin (B1666849) hydrate (B1144303), and potential protein targets. By simulating the interaction between the compound and various biological macromolecules, docking studies can help identify potential therapeutic targets and provide insights into the likely binding modes and strengths.

Studies investigating plant extracts containing bergenin have utilized in silico docking to explore potential mechanisms related to observed biological activities, such as anti-inflammatory effects. mdpi.comresearchgate.net While these studies indicate the relevance of docking in evaluating the components of such extracts, specific detailed findings regarding the precise protein targets and quantitative binding affinities determined through molecular docking specifically for bergenin hydrate were not extensively detailed in the retrieved search results.

Density Functional Theory (DFT) Calculations in Mechanistic Elucidation

Density Functional Theory (DFT) is a quantum mechanical computational method used to investigate the electronic structure of atoms, molecules, and condensed phases. DFT calculations can provide detailed information about a molecule's properties, including its stability, reactivity, and spectroscopic characteristics.

Specific detailed applications of DFT calculations focused on this compound, such as the prediction of reactive sites, radical attack pathways, or comprehensive analysis of frontier molecular orbitals, were not found within the scope of the provided search results. However, DFT is a standard tool in computational chemistry for gaining a deeper understanding of molecular behavior at the electronic level.

Prediction of Reactive Sites and Radical Attack Pathways

DFT calculations can be employed to determine the most probable sites within a molecule where chemical reactions are likely to occur. By analyzing parameters such as atomic charges, Fukui functions, and reaction enthalpies, researchers can predict a molecule's susceptibility to various types of reactions, including radical attacks. This is particularly relevant for understanding antioxidant mechanisms or metabolic transformations.

Analysis of Frontier Molecular Orbitals

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining a molecule's reactivity and electronic transitions. The energy levels and spatial distribution of HOMO and LUMO provide insights into a molecule's ability to donate or accept electrons. DFT calculations are commonly used to compute and visualize these orbitals, aiding in the understanding of a molecule's chemical behavior and potential interactions.

Bioinformatics and Systems Biology in Pathway and Target Discovery

Bioinformatics and systems biology approaches integrate biological data with computational tools to analyze complex biological systems. These methods can be used to explore the potential biological pathways influenced by a compound and to identify potential targets within these networks. By analyzing gene expression data, protein interaction networks, and biological pathway databases, researchers can computationally predict the broader biological impact of a molecule.

While bioinformatics and systems biology are valuable for understanding the biological context of natural products, specific detailed studies utilizing these approaches solely focused on the pathway and target discovery for this compound were not found within the scope of the provided search results. These methods are often applied in conjunction with experimental data to build a more comprehensive picture of a compound's effects within a biological system.

Future Directions and Research Gaps

Identification of Novel Therapeutic Applications and Disease Models

The established pharmacological properties of bergenin (B1666849) suggest its potential in a wider range of diseases than currently investigated. Exploring its efficacy in novel disease models is a critical next step.

Metabolic Syndrome: Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. d-nb.info Animal models of metabolic syndrome, often induced by high-fat or high-fructose diets, provide a platform to study the multifaceted nature of this condition. nih.gov Bergenin has shown potential in ameliorating hyperuricemia, a component of metabolic syndrome, in a mouse model. nih.gov Further studies in comprehensive animal models of metabolic syndrome are warranted to evaluate its effects on other parameters like insulin (B600854) resistance, dyslipidemia, and hypertension. The zebrafish model, which is increasingly used for studying metabolic disorders due to its genetic and metabolic similarities to humans, could also be a valuable tool for high-throughput screening of bergenin's efficacy. nih.govijpsjournal.com

Autoimmune Diseases:

Rheumatoid Arthritis: Rheumatoid arthritis (RA) is a chronic autoimmune disorder characterized by inflammation of the joints. nih.gov Bergenin has demonstrated anti-inflammatory and anti-arthritic effects in an adjuvant-induced arthritis rat model. nih.govresearchgate.net It has been shown to inhibit the proliferation, migration, and invasion of fibroblast-like synoviocytes and reduce the expression of pro-inflammatory cytokines by modulating the Wnt/β-catenin pathway. nih.gov Further research using other RA models, such as the collagen-induced arthritis (CIA) model, which shares more immunological and pathological features with human RA, could provide deeper insights into its therapeutic potential. frontiersin.org

Inflammatory Bowel Disease: Inflammatory bowel disease (IBD), including Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. mdpi.com Bergenin has been shown to ameliorate experimental colitis in mice by inhibiting macrophage activation through the PPARγ/SIRT1/NF-κB-p65 pathway. nih.gov Given these promising results, further investigation into its efficacy in other IBD models, such as the T cell transfer model of colitis, would be beneficial to understand its immunomodulatory effects more comprehensively.

Optimization of Sustainable and Scalable Production Methods

The current reliance on extraction from plant sources for bergenin production presents challenges in terms of sustainability and scalability. Developing alternative and optimized production methods is crucial for its widespread application.

Microbial Fermentation: The elucidation of the biosynthetic pathway of bergenin opens the door for its production through microbial fermentation. researchgate.net This involves genetically engineering microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, to express the enzymes required for bergenin synthesis. This approach offers the potential for a more sustainable, scalable, and cost-effective production process compared to plant extraction. Research efforts should focus on optimizing the metabolic pathways and fermentation conditions to maximize yield.

Plant Cell Culture: Plant cell culture is another promising alternative for the production of valuable secondary metabolites. nih.gov Establishing high-yielding cell suspension cultures of bergenin-producing plants in bioreactors allows for a controlled and continuous production process, independent of geographical and climatic conditions. nih.govfrontiersin.orgresearchgate.net Research in this area should focus on optimizing culture conditions, such as media composition, phytohormone levels, and bioreactor design, to enhance biomass and bergenin accumulation. ub.edunih.govnih.govfrontiersin.orgresearchgate.net

Enzymatic Synthesis: Enzymatic synthesis offers a green and efficient method for the production of bergenin and its derivatives. This approach utilizes isolated enzymes to catalyze specific steps in the biosynthetic pathway. This method can provide high specificity and yield under mild reaction conditions. Further research is needed to identify and optimize the enzymes involved in the bergenin biosynthetic pathway for industrial-scale production.

Development of Next-Generation Delivery Systems with Enhanced Biopharmaceutical Profiles

A significant hurdle in the clinical application of bergenin is its poor oral bioavailability, which is attributed to its low solubility and permeability. mdpi.com The development of advanced drug delivery systems is paramount to overcome these limitations.

Nanocrystals and Co-crystals: Nanocrystals are crystalline particles with a size in the nanometer range, which can significantly enhance the dissolution rate and saturation solubility of poorly soluble drugs. Co-crystals are crystalline structures composed of two or more different molecules in the same crystal lattice, which can improve the physicochemical properties of the active pharmaceutical ingredient. These approaches can enhance the oral bioavailability of bergenin.

Stimuli-Responsive Hydrogels: Stimuli-responsive or "smart" hydrogels are three-dimensional polymer networks that can undergo a phase transition in response to external stimuli such as pH, temperature, or enzymes. nih.govrsc.orgmdpi.com Encapsulating bergenin within such hydrogels could enable targeted drug release at the site of action. For instance, pH-sensitive hydrogels could be designed to release bergenin specifically in the inflammatory environment of the gut in IBD. nih.gov

Targeted Lipid Nanoparticles: Lipid nanoparticles (LNPs) are effective carriers for both hydrophilic and lipophilic drugs. mdpi.com They can protect the encapsulated drug from degradation and improve its absorption. To further enhance their efficacy, LNPs can be surface-functionalized with targeting ligands, such as antibodies or peptides, to facilitate their accumulation in specific tissues or cells. mdpi.com This targeted approach could increase the therapeutic efficacy of bergenin while minimizing potential off-target effects.

Delivery SystemKey FeaturesPotential Advantages for Bergenin Hydrate (B1144303)
Nanocrystals Increased surface area, enhanced dissolution rate.Improved oral bioavailability.
Co-crystals Modified physicochemical properties.Enhanced solubility and dissolution.
Stimuli-Responsive Hydrogels Controlled drug release in response to specific triggers (e.g., pH, temperature).Targeted delivery to disease sites (e.g., inflamed gut). nih.gov
Targeted Lipid Nanoparticles Biocompatible, can encapsulate various drugs, surface can be modified for targeting.Enhanced delivery to specific cells or tissues, reduced systemic side effects. mdpi.comnih.gov

Integration of Advanced Computational Methods in Drug Discovery and Design

Computational methods are increasingly integral to the drug discovery and development process, offering a time- and cost-effective approach to identify and optimize lead compounds. longdom.org

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com Several in silico studies have utilized molecular docking to investigate the interaction of bergenin with various protein targets, providing insights into its mechanism of action. mdpi.com These studies can guide the rational design of more potent bergenin derivatives.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. longdom.orgnih.govijcce.ac.ir By analyzing the physicochemical properties of a series of bergenin analogs and their corresponding biological activities, QSAR models can be developed to predict the activity of novel derivatives and guide the synthesis of more potent compounds. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of molecules over time. nih.govmdpi.com These simulations can be used to study the stability of bergenin-protein complexes predicted by molecular docking, elucidate the conformational changes that occur upon binding, and calculate binding free energies. This information can further refine the understanding of bergenin's mechanism of action and aid in the design of improved therapeutic agents.

Computational MethodApplication in Bergenin ResearchPotential Outcome
Molecular Docking Predicting binding modes of bergenin to target proteins. mdpi.comIdentification of key interactions and rational design of new inhibitors.
QSAR Correlating structural features of bergenin derivatives with their biological activity. longdom.orgnih.govijcce.ac.irnih.govPrediction of the activity of new compounds and prioritization for synthesis.
Molecular Dynamics Simulations Simulating the dynamic behavior of bergenin and its complexes with target molecules. nih.govmdpi.comUnderstanding the stability of interactions and refining binding hypotheses.

Q & A

Q. What criteria distinguish high-quality literature for background reviews on this compound?

  • Methodological Answer : Prioritize peer-reviewed studies indexed in PubMed, Scopus, or Web of Science. Exclude non-indexed sources (e.g., ). Use tools like AMSTAR-2 for systematic review quality assessment. Highlight studies with rigorous characterization (e.g., elemental analysis, NMR) and conflict-of-interest disclosures .

Key Considerations for Researchers

  • Experimental Replicability : Document all protocols in Supplementary Information, including raw data and instrument settings (e.g., NMR pulse sequences). Reference Beilstein Journal guidelines for synthetic procedures .
  • Data Contradictions : Use funnel plots or Egger’s regression to detect publication bias in meta-analyses. Share negative results in preprint repositories to reduce reporting bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.